molecular formula C10H20N2O3 B1372720 (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate CAS No. 875551-59-0

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Cat. No.: B1372720
CAS No.: 875551-59-0
M. Wt: 216.28 g/mol
InChI Key: IYHJNCQAADULQE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJNCQAADULQE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654831
Record name tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875551-59-0
Record name tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(N-Boc-aminomethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (CAS: 875551-59-0): A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a key chiral building block in contemporary medicinal chemistry. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its strategic application in drug discovery workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Introduction and Strategic Importance

This compound, identified by CAS Number 875551-59-0 , is a bifunctional organic molecule of significant interest to the pharmaceutical industry.[1][2] Its structure is defined by two critical components: a stereochemically pure (S)-morpholine heterocycle and a primary amine protected by the tert-butoxycarbonyl (Boc) group.

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3][4] Its incorporation into a drug candidate often confers advantageous physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic (PK) profiles, which are critical for developing orally bioavailable drugs.[4][5][6] The chiral center at the C-2 position of the morpholine ring allows for stereospecific interactions with biological targets, a fundamental principle in modern drug design.

The Boc protecting group provides a robust yet easily removable mask for the primary amine. This strategic protection is essential in multi-step syntheses, allowing chemists to perform reactions on other parts of a molecule without interference from the highly nucleophilic and basic amine.[7][8] The combination of these features makes this compound a valuable and versatile starting material for creating diverse libraries of compounds for drug screening and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and material handling.

PropertyValueSource(s)
CAS Number 875551-59-0[1][2]
IUPAC Name tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate[2]
Synonyms (S)-2-(N-Boc-aminomethyl)morpholine, tert-Butyl N-[(2S)-morpholin-2-ylmethyl]carbamate[2][9]
Molecular Formula C₁₀H₂₀N₂O₃[2][5]
Molecular Weight 216.28 g/mol [5]
Physical Form Solid[9]
InChI Key IYHJNCQAADULQE-QMMMGPOBSA-N[9]

Synthesis, Mechanism, and Characterization

The synthesis of the title compound is a classic example of amine protection, a cornerstone reaction in organic synthesis.[10]

The Rationale for Boc Protection

The choice of the tert-butoxycarbonyl (Boc) group is a deliberate strategic decision. Its utility stems from a crucial balance of stability and lability.[11]

  • Robustness: The Boc group is stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions involving many nucleophiles and organometallic reagents.[7][11] This inertness allows for broad synthetic flexibility.

  • Orthogonality: The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][10] This deprotection condition is orthogonal to many other protecting groups (e.g., Fmoc, Cbz, benzyl ethers), enabling selective deprotection in complex syntheses.

Reaction Mechanism: N-tert-Butoxycarbonylation

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of (S)-2-(aminomethyl)morpholine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction forward.[10]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ ((S)-2-(aminomethyl)morpholine) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Decomposition

Caption: Mechanism of N-Boc protection using Boc anhydride.

Detailed Synthetic Protocol

This protocol describes a reliable, lab-scale synthesis of this compound.

Materials:

  • (S)-2-(aminomethyl)morpholine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-(aminomethyl)morpholine (1.0 equiv.) in a 2:1 mixture of THF and water. Stir at room temperature until a clear solution is formed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 equiv.) to the cooled solution in one portion.

  • Reaction: Stir the mixture vigorously at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.[10]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove water-soluble impurities.[10]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10][11]

  • Purification (if necessary): The product is often obtained in high purity. If required, further purification can be achieved by column chromatography on silica gel.

Application in Drug Discovery Workflows

The true value of this compound lies in its role as a versatile intermediate. A typical workflow in a drug discovery program involves leveraging its protected amine for subsequent synthetic transformations.

A common strategy is to deprotect the Boc group to reveal the primary amine, which can then be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to build a library of diverse molecular structures. This process is fundamental to Structure-Activity Relationship (SAR) studies.[4][12]

Drug Discovery Workflow A (S)-Boc-(morpholin-2-ylmethyl)amine (Starting Material) B Step 1: Boc Deprotection (e.g., TFA in DCM) A->B Acidic Conditions C (S)-2-(aminomethyl)morpholine (Free Amine Intermediate) B->C D Step 2: Amide Coupling (R-COOH, Coupling Agents) C->D E Diverse Final Compounds (Drug Candidates for Screening) D->E Library Generation X R-COOH (Building Block Library) X->D

Caption: Generalized workflow using the title compound in drug discovery.

The morpholine moiety itself can play several roles in the final drug molecule. It can act as a scaffold to correctly position other functional groups for optimal binding to a biological target, as seen in drugs like aprepitant.[6] Furthermore, its ability to form hydrogen bonds and its favorable pKa contribute to improved solubility and cell permeability, which are critical for drugs targeting the central nervous system (CNS).[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and direct contact with skin and eyes.[13][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][16] Keep away from strong acids and oxidizing agents.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound (CAS: 875551-59-0) is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in medicinal chemistry. Its combination of a stereochemically defined, pharmacologically relevant morpholine core and a robustly protected amine functionality provides chemists with a reliable and versatile tool. Its application facilitates the efficient and controlled synthesis of novel, complex molecules, accelerating the journey from initial concept to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in drug design, known for conferring favorable physicochemical and pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[1][2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the primary amine makes this compound a valuable and versatile building block for the synthesis of more complex molecules.[4] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, allowing for the selective unmasking of the amine functionality for further chemical elaboration.[5][6]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. Where experimental data is not publicly available, this guide presents detailed, field-proven protocols for their determination, empowering researchers to fully characterize this important synthetic intermediate.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
IUPAC Name tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate[7]
Synonyms (S)-2-(N-Boc-aminomethyl)morpholine, tert-butyl (2S)-2-morpholinylmethylcarbamate[7]
CAS Number 875551-59-0[7]
Molecular Formula C₁₀H₂₀N₂O₃[7]
Molecular Weight 216.28 g/mol
Physical Form Solid
Boiling Point 334.0 ± 17.0 °C at 760 mmHg (Predicted)
Melting Point Not available. See Protocol 1 for determination.
Aqueous Solubility Not available. See Protocol 2 for determination.
pKa Not available. See Protocol 3 for determination.
logP (XLogP3-AA) 0.2 (Computed)[7]
Topological Polar Surface Area 59.6 Ų (Computed)[7]

Chemical Stability and Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is largely dictated by the interplay between the stable morpholine ring and the acid-labile Boc-protecting group.

The Morpholine Ring: A Pillar of Stability

The morpholine ring is a saturated heterocycle that generally exhibits high metabolic stability, a key reason for its prevalence in pharmaceuticals.[8][9] Its secondary amine has a pKa that often leads to partial protonation at physiological pH, which can enhance aqueous solubility and interaction with biological targets.[1][2] The ether oxygen can act as a hydrogen bond acceptor, further influencing solubility and target binding.[8] The morpholine moiety in this compound is expected to be stable under basic, nucleophilic, and reductive conditions, making it a robust scaffold for a variety of synthetic transformations.[8]

The Boc-Carbamate: A Controlled Gateway to Reactivity

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its predictable stability and cleavage profile.[4][6]

  • Stability: The Boc group is stable to a wide range of reagents and conditions, including most bases, nucleophiles, and catalytic hydrogenation.[4] This orthogonality allows for selective manipulation of other functional groups in the molecule.

  • Reactivity (Deprotection): The primary reactivity of the Boc-carbamate is its cleavage under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which typically fragments to isobutene and carbon dioxide, to regenerate the free amine.[10] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or ethereal solutions of hydrogen chloride.[10] Care should be taken during deprotection, as the liberated tert-butyl cation can alkylate sensitive functional groups; the use of scavengers may be necessary in such cases.[6]

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, self-validating methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. The capillary method is a well-established and reliable technique.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 15 °C below the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

  • Validation: For a pure compound, the melting range should be narrow (typically < 2 °C). A broad melting range may indicate the presence of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Heat Heat in Apparatus Load->Heat Observe Observe & Record Heat->Observe Result Purity Assessment Observe->Result Melting Range

Caption: Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a critical parameter for drug absorption and distribution. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Buffer Shake Agitate at Constant Temp. Add->Shake Separate Separate Phases Shake->Separate Quantify Quantify Concentration Separate->Quantify Result Thermodynamic Solubility Quantify->Result Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3: pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

  • Validation: The sharpness of the inflection point is indicative of the accuracy of the pKa determination. The experiment should be repeated to ensure reproducibility.

pKaWorkflow Start Dissolve Compound Titrate Titrate with Acid/Base Start->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot pH vs. Volume Monitor->Plot Analyze Analyze Titration Curve Plot->Analyze Result Determine pKa Analyze->Result

Caption: Workflow for pKa Determination via Potentiometric Titration.

Protocol 4: logP Determination by HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The HPLC method is a rapid and reliable alternative to the traditional shake-flask method.

Methodology:

  • Calibration: Establish a calibration curve by plotting the logarithm of the retention times (log k') of a series of standard compounds with known logP values against their logP values.

  • Sample Analysis: Inject a solution of the test compound onto a reverse-phase HPLC column under the same chromatographic conditions used for the standards.

  • Data Calculation: Determine the retention time of the test compound and calculate its log k'.

  • logP Determination: Interpolate the logP of the test compound from the calibration curve using its log k' value.

  • Validation: The correlation coefficient (R²) of the calibration curve should be close to 1, indicating a strong linear relationship between log k' and logP for the standard compounds.

logPWorkflow cluster_calibration Calibration cluster_sample Sample Analysis InjectStandards Inject Standards with Known logP MeasureRetention Measure Retention Times (k') InjectStandards->MeasureRetention PlotCurve Plot log k' vs. logP MeasureRetention->PlotCurve Interpolate Interpolate logP from Calibration Curve PlotCurve->Interpolate InjectSample Inject Test Compound MeasureSampleRetention Measure Retention Time (k') InjectSample->MeasureSampleRetention MeasureSampleRetention->Interpolate Result Lipophilicity Assessment Interpolate->Result Experimental logP

Caption: Workflow for logP Determination by HPLC.

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

References

A Guide to the Structural Elucidation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine moiety is a privileged scaffold, and its derivatives are crucial building blocks for novel therapeutic agents. The structural integrity of these building blocks must be rigorously confirmed. This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key chiral intermediate, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. We will deconstruct the molecule's structure to predict its spectral features, outline a robust experimental protocol for data acquisition, and provide a detailed interpretation of the resulting spectrum. This document serves as a practical reference for scientists engaged in the synthesis and characterization of complex heterocyclic molecules.

Introduction to the Molecule and Method

The Subject Molecule: this compound

This compound is a chiral bifunctional molecule of significant interest in drug discovery. It incorporates three key structural features:

  • A morpholine ring , a heterocyclic ether-amine that often imparts favorable physicochemical properties such as aqueous solubility to drug candidates.

  • A chiral center at the C2 position of the morpholine ring, which is critical for stereospecific interactions with biological targets.

  • A tert-butyloxycarbonyl (Boc) protecting group , one of the most widely used protecting groups for amines in multi-step synthesis due to its stability and ease of removal under mild acidic conditions.[1][2]

Verifying the successful synthesis and structural integrity of this molecule is paramount. ¹H NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the electronic environment, connectivity, and stereochemistry of every proton in the structure.[3]

The Analytical Cornerstone: ¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool that operates by measuring the magnetic properties of protons within a molecule. By analyzing parameters such as chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J), we can deduce the precise arrangement of atoms. For a molecule like this compound, ¹H NMR allows us to confirm the presence of the Boc group, verify the integrity of the morpholine ring, and probe the stereochemical environment of the chiral center.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the molecular structure allows us to predict the ¹H NMR spectrum. This theoretical framework is essential for an accurate interpretation of the experimental data.

Molecular Structure and Proton Environments

The structure contains several distinct sets of protons. The presence of the chiral center at C2 renders the geminal protons on the morpholine ring (at positions C3, C5, and C6) diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and couplings.

Caption: Labeled proton environments in the target molecule.

The tert-Butyl (Boc) Group Signature (Hl)

The most unambiguous signal in the spectrum is from the Boc group.[1]

  • Chemical Shift (δ): Expected to appear as a large, sharp singlet around 1.4-1.5 ppm . This upfield position is characteristic and is in a relatively uncrowded region of the spectrum.[2]

  • Integration: This signal will integrate to 9 protons .

  • Multiplicity: Singlet (s) , as all nine protons are chemically equivalent and have no adjacent protons to couple with.

The Morpholine Ring System (Ha-g)

The morpholine ring adopts a chair conformation.[4] The protons are complex due to the chiral center and the different electronic environments near the oxygen versus the nitrogen atom.

  • Protons adjacent to Oxygen (Hc, Hd, Hf, Hg): These are deshielded by the electronegative oxygen atom and are expected to appear further downfield, typically in the range of δ 3.5-3.9 ppm .[5][6]

  • Protons adjacent to Nitrogen (Hb, He): These protons are in a more shielded environment and are expected to appear more upfield, around δ 2.6-2.9 ppm .[7]

  • Proton on the Chiral Center (Ha): This proton (C2-H) is adjacent to both the ring oxygen and the side chain, placing it in a unique environment. It is expected to be a complex multiplet around δ 2.8-3.1 ppm .

  • Multiplicity: Due to diastereotopicity, each of the seven ring protons is unique. They will appear as complex multiplets, likely as doublets of doublets (dd) or triplets of doublets (td), resulting from geminal (~ -10 to -13 Hz) and vicinal couplings. Vicinal axial-axial couplings are typically large (³J ≈ 7-12 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (³J ≈ 2-5 Hz).[8][9]

The Methylene Bridge and Carbamate Protons (Hh, Hi, Hj)
  • Methylene Bridge (Hh, Hi): These protons are adjacent to the chiral center and the nitrogen of the carbamate. They are diastereotopic and will appear as two separate signals, likely in the δ 3.0-3.4 ppm range. Each will be a complex multiplet due to geminal coupling with each other and vicinal coupling to Ha and Hj.

  • Carbamate N-H (Hj): The chemical shift of the carbamate N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet or a triplet (due to coupling with the adjacent CH₂) in the range of δ 5.0-6.0 ppm .[1][10]

The Morpholine N-H Proton (Hk)

Similar to the carbamate proton, the morpholine N-H signal is variable. It is often a broad singlet that can exchange with deuterium in solvents like D₂O or CD₃OD. In a non-protic solvent like CDCl₃, it might be observed between δ 1.5-3.0 ppm .

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR signals for the target molecule, typically recorded in CDCl₃.

Proton Label(s)No. of ProtonsPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Hl (t-Bu)9H1.4 - 1.5Singlet (s)N/A
Hk (Morpholine N-H)1H1.5 - 3.0Broad Singlet (br s)N/A
Hb, He (Morpholine N-CH₂)2H2.6 - 2.9Multiplets (m)Geminal & Vicinal: 2-13
Ha (C2-H)1H2.8 - 3.1Multiplet (m)Vicinal: 2-12
Hh, Hi (Side-chain CH₂)2H3.0 - 3.4Multiplets (m)Geminal & Vicinal: 5-14
Hc, Hd, Hf, Hg (Morpholine O-CH₂)4H3.5 - 3.9Multiplets (m)Geminal & Vicinal: 2-12
Hj (Carbamate N-H)1H5.0 - 6.0Broad Triplet (br t) or Broad Singlet³J ≈ 5-7

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.

G prep 1. Sample Preparation dissolve Weigh 5-15 mg of sample. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3). prep->dissolve transfer Filter solution through a pipette with a glass wool plug into a high-quality 5 mm NMR tube. dissolve->transfer acq 2. Data Acquisition instrument Insert sample into NMR spectrometer. Lock, tune, and shim the instrument. acq->instrument params Set acquisition parameters: - Pulse program (e.g., zg30) - Number of scans (e.g., 16-64) - Calibrate chemical shift to residual solvent peak (CDCl3 at 7.26 ppm). instrument->params proc 3. Data Processing & Analysis ft Apply Fourier Transform, phase correction, and baseline correction. proc->ft integrate Integrate all signals. ft->integrate analyze Assign signals based on chemical shift, multiplicity, and coupling constants. integrate->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Materials and Instrumentation
  • Sample: 5-15 mg of this compound.[11][12]

  • Solvent: 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common choice for many organic molecules.[13]

  • Equipment: High-quality 5 mm NMR tube, glass Pasteur pipette, glass wool, and a high-field NMR spectrometer (e.g., 400 MHz or higher).[13][14]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh between 5-15 mg of the solid sample and place it into a small, clean vial.[14]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Gently vortex or swirl the vial until the sample is completely dissolved. An overly concentrated sample can lead to line broadening and difficulty in shimming.[13]

  • Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution into the NMR tube. This step is crucial to filter out any particulate matter, which can severely degrade the spectral resolution.[12]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.[14]

NMR Instrument Parameters
  • Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer.

  • Lock and Shim: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp spectral lines.

  • Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral window to cover the expected range (e.g., 0 to 10 ppm).

    • The number of scans can be adjusted based on sample concentration; 16 or 32 scans are typically sufficient for a sample of this size.

    • Ensure proper calibration by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[1]

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform.

  • Correction: Apply phase and baseline corrections to ensure accurate signal representation and integration.

  • Integration: Calibrate the integral of a well-resolved signal, such as the 9H singlet of the Boc group, to its known proton count. Integrate all other signals relative to this standard.

Spectral Interpretation and Data Analysis

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct regions corresponding to the different functional groups.

  • Upfield Region (δ 1.4-1.5 ppm): This region is dominated by the intense, sharp singlet for the nine equivalent protons of the tert-butyl group (Hl) . Its integration value of 9H is a key validation point for successful Boc protection.[1][3]

  • Aliphatic Region (δ 2.5-4.0 ppm): This is the most complex region of the spectrum, containing the overlapping multiplets for all ten protons of the morpholine ring and the attached methylene bridge (Ha-i ).

    • The signals around δ 2.6-3.1 ppm would be assigned to the protons alpha to the morpholine nitrogen (Hb, He ) and the proton on the chiral center (Ha ).

    • The signals for the methylene bridge protons (Hh, Hi ) would appear around δ 3.0-3.4 ppm .

    • The most downfield signals in this cluster, from δ 3.5-3.9 ppm , correspond to the protons alpha to the morpholine oxygen (Hc, Hd, Hf, Hg ).

    • Deciphering this region may require advanced 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton connectivity and confirm assignments.

  • Downfield Region (δ > 5.0 ppm): A broader signal, often a triplet or singlet, would be present for the carbamate N-H proton (Hj) . Its coupling to the adjacent methylene group (Hh, Hi) can provide further structural confirmation.

The observation of distinct signals for the geminal protons on the morpholine ring and the methylene bridge is a direct consequence of the C2 chiral center and provides strong evidence for the molecule's stereochemical integrity.

Conclusion

The ¹H NMR spectrum provides an information-rich fingerprint of this compound. The characteristic singlet of the Boc group, the complex multiplet patterns of the diastereotopic morpholine protons, and the distinct signals of the methylene bridge collectively allow for an unambiguous confirmation of its structure. This guide demonstrates that a combination of theoretical prediction and meticulous experimental practice makes ¹H NMR spectroscopy an exceptionally reliable and indispensable tool for researchers in synthetic and medicinal chemistry, ensuring the quality and identity of critical molecular building blocks.

References

The Synthetic Alchemist's Keystone: A Technical Guide to (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a chiral morpholine derivative, represents a quintessential building block in contemporary medicinal chemistry. While devoid of a direct, potent mechanism of action in its own right, its strategic value lies in its meticulously designed structure. This guide delves into the core utility of this compound, dissecting the roles of its constituent parts—the Boc-protected amine, the chiral center, and the morpholine ring. We will explore its function not as a therapeutic agent itself, but as a critical intermediate that enables the synthesis of complex, high-value active pharmaceutical ingredients (APIs). A case study will illuminate its application in the development of novel therapeutics, providing a tangible context for its significance in the pharmaceutical landscape.

Deconstructing the Keystone: A Molecule Designed for Synthesis

This compound (CAS No. 875551-59-0) is a bifunctional organic molecule engineered for synthetic utility.[1][2][3] Its primary role in drug discovery is that of a chiral building block , a pre-fabricated molecular fragment containing a specific stereochemistry that can be incorporated into a larger, more complex molecule. This obviates the need for challenging and often low-yielding stereoselective reactions later in a synthetic sequence.

Let's dissect its key structural features:

  • The Morpholine Ring: This heterocycle is considered a "privileged structure" in medicinal chemistry.[4][5][6][7] Its inclusion in a drug candidate can confer a range of desirable properties. The oxygen atom can act as a hydrogen bond acceptor, improving solubility and target engagement. Furthermore, the morpholine ring can enhance metabolic stability and modulate the pharmacokinetic profile of a molecule, improving its oral bioavailability and in vivo half-life.[4][8]

  • The (S)-Chiral Center: Stereochemistry is a critical determinant of biological activity. The (S)-configuration at the 2-position of the morpholine ring provides a specific three-dimensional arrangement that can be crucial for precise interaction with a biological target, such as an enzyme active site or a receptor binding pocket. Utilizing a chiral building block like this ensures the desired enantiomer of the final API is produced.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The primary amine is masked with a Boc group, a common and versatile protecting group in organic synthesis.[9] This group is stable under a wide range of reaction conditions, allowing chemists to perform modifications on other parts of the molecule without unintended reactions at the amine. The Boc group can then be cleanly and efficiently removed under acidic conditions to reveal the free amine for subsequent coupling reactions.[9]

The strategic combination of these three features makes this compound a highly valuable tool for medicinal chemists seeking to introduce a chiral morpholinomethyl moiety into their target molecules.

The Role of the Carbamate Group: More Than Just a Protector

The carbamate functional group is a cornerstone of modern pharmaceuticals.[1][2][10] It is an amide-ester hybrid that is generally stable both chemically and against enzymatic degradation by proteases.[1][2] This stability makes it an excellent surrogate for a peptide bond in peptidomimetic drugs.

While in this compound the carbamate is primarily a protecting group, it's important for the drug development professional to be aware of the broader biological activities associated with this functional group. Carbamates are famously known for their ability to inhibit acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. This mechanism is the basis for the toxicity of carbamate insecticides and the therapeutic action of drugs for Alzheimer's disease and myasthenia gravis.[1]

Although there is no evidence to suggest that this compound itself is a potent acetylcholinesterase inhibitor, the presence of the carbamate moiety warrants consideration of potential off-target effects, especially if residual intermediate were to be present in a final drug product.

Case Study: Synthesis of Tetrahydro-1H-pyrazino[2,1-a]isoindolylquinoline Compounds for Autoimmune Diseases

A compelling example of the utility of this compound is found in a European patent detailing the synthesis of novel compounds for the treatment of autoimmune diseases such as systemic lupus erythematosus.[8] These compounds are designed as antagonists of Toll-Like Receptors 7 and 8 (TLR7/8), which are implicated in the inappropriate immune responses characteristic of autoimmune disorders.

The patent describes the use of our topic compound to introduce the (S)-morpholin-2-ylmethylamine side chain onto a core scaffold. This side chain is likely crucial for modulating the physicochemical properties of the molecule, such as solubility and cell permeability, as well as for optimizing its binding to the target receptors.

General Synthetic Workflow

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the deprotected amine of the morpholinomethyl fragment displaces a leaving group on the heterocyclic core.

G cluster_0 Boc Deprotection cluster_1 Coupling Reaction (SNAr) Boc_Protected (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate Deprotected_Amine (S)-morpholin-2-ylmethanamine Boc_Protected->Deprotected_Amine Acidic Conditions (e.g., TFA, HCl) Final_Compound TLR7/8 Antagonist Deprotected_Amine->Final_Compound Core_Scaffold Heterocyclic Core with Leaving Group (e.g., Cl) Core_Scaffold->Final_Compound

Caption: General workflow for the incorporation of the (S)-morpholin-2-ylmethylamine moiety.

Step-by-Step Protocol for Boc Deprotection

This protocol is a representative example of how the Boc group would be removed prior to the coupling step, based on standard organic synthesis procedures.

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the stirred solution, add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure. The resulting amine salt can then be used directly in the next step or neutralized with a base to yield the free amine.

Causality and Self-Validation in Experimental Design

The choice to use a pre-formed, protected chiral building block like this compound is a strategic one rooted in efficiency and control.

  • Causality: By introducing the chiral morpholine moiety in one step, chemists avoid the potential for low yields, side reactions, and difficult purification steps that can accompany the de novo synthesis and stereoselective functionalization of such a fragment. The Boc protecting group is chosen for its reliability and orthogonal removal conditions, ensuring that it does not interfere with other synthetic transformations.

  • Self-Validation: The integrity of the synthetic process is maintained through rigorous in-process controls. The identity and purity of the this compound starting material should be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC. Similarly, the progress of the deprotection and coupling reactions should be monitored to ensure complete conversion and identify any potential side products. The final API is then subjected to a battery of analytical tests to confirm its structure, purity, and stereochemical integrity, thus validating the entire synthetic sequence.

Conclusion

This compound is a prime example of a molecule that, while not a drug itself, is a critical enabler of drug discovery and development. Its value lies in the strategic combination of a privileged heterocyclic scaffold, a defined stereocenter, and a robust protecting group. For researchers and scientists in the pharmaceutical industry, understanding the role and application of such chiral building blocks is fundamental to the design and efficient execution of synthetic routes for novel and complex therapeutic agents. The ability to leverage these molecular keystones allows for the more rapid and reliable construction of drug candidates with optimized properties, ultimately accelerating the journey from the laboratory to the clinic.

References

The Morpholine Scaffold: A Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Six-Membered Ring

In the vast and ever-expanding universe of chemical scaffolds utilized in drug discovery, few possess the versatility and quiet efficacy of the morpholine moiety. This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its frequent appearance in a multitude of approved and experimental drugs is no coincidence; it is a testament to its remarkable ability to confer advantageous physicochemical, biological, and metabolic properties upon a lead compound.[1][3] This guide, intended for the discerning eye of drug development professionals, will delve into the multifaceted roles of the morpholine scaffold, exploring its profound impact on drug design from a mechanistic and practical standpoint. We will dissect the causality behind its selection, provide practical insights into its incorporation, and illuminate its role in shaping the pharmacokinetic and pharmacodynamic profiles of successful therapeutics.

I. The Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The decision to incorporate a morpholine ring into a drug candidate is often a strategic one, aimed at optimizing its drug-like properties. The unique arrangement of its heteroatoms bestows upon it a finely tuned set of characteristics that can address common challenges in drug development, such as poor solubility, metabolic instability, and inadequate bioavailability.

A. Modulating Physicochemical Properties: A Balancing Act

The morpholine ring offers a unique solution to the delicate balance between lipophilicity and hydrophilicity required for optimal drug absorption and distribution.[4][5] The presence of the oxygen atom can act as a hydrogen bond acceptor, enhancing interactions with aqueous environments and improving solubility.[5][6] Simultaneously, the saturated hydrocarbon backbone contributes to a degree of lipophilicity, facilitating membrane permeability.[4]

A key feature of the morpholine ring is the pKa of its nitrogen atom, which is typically around 8.7.[7] This weak basicity is advantageous as it is close to physiological pH, allowing for a favorable balance between the charged (protonated) and uncharged forms of the molecule.[4][8] The charged form enhances aqueous solubility, while the uncharged form is crucial for crossing biological membranes, including the blood-brain barrier (BBB).[4][9][10] This finely tuned basicity makes morpholine a valuable tool for developing drugs that need to act within the central nervous system (CNS).[4][9][10]

B. Enhancing Metabolic Stability and Pharmacokinetic Profile

The morpholine scaffold is often introduced to improve the metabolic stability of a drug candidate. The ether linkage is generally more resistant to metabolic cleavage than other functional groups, and the ring itself can shield adjacent functionalities from enzymatic degradation.[4][5] Furthermore, morpholine has been shown to have a favorable CYP3A4 profile and can lead to prolonged bioavailability and optimal clearance.[4][5] When oxidation does occur, it often results in non-toxic derivatives.[4][5] In numerous in vivo studies, the incorporation of a morpholine moiety has been demonstrated to not only increase potency but also to provide compounds with desirable drug-like properties and improved pharmacokinetics.[1][3]

II. The Morpholine Scaffold in Action: A Pharmacodynamic Perspective

Beyond its role in optimizing pharmacokinetics, the morpholine ring frequently plays a direct and crucial role in the pharmacodynamics of a drug, acting as both a versatile scaffold and a key interacting pharmacophore.[1][3]

A. A Privileged Scaffold for Orienting Functional Groups

The chair-like, flexible conformation of the morpholine ring allows it to act as a rigid yet adaptable scaffold, positioning pendant functional groups in the precise orientation required for optimal interaction with a biological target.[4][5] This ability to direct appendages into the correct position within a binding pocket is a critical aspect of rational drug design.[4][9][10] A notable example is the NK1 receptor antagonist aprepitant, where the morpholine ring acts as a central scaffold, directing three interacting arms into their correct positions within the receptor.[5]

B. A Key Pharmacophoric Element in Target Engagement

In many instances, the morpholine ring is not merely a passive scaffold but an active participant in binding to the target protein. The oxygen atom can serve as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site.[5][6] The relatively electron-deficient ring can also engage in favorable hydrophobic interactions.[4][5]

A prime example of this is seen in the development of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, two critical targets in oncology.[4][5][11] In many PI3K inhibitors, the oxygen atom of the morpholine ring forms a key hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[4] For instance, in the crystal structure of PI-103 complexed with mTOR, the morpholine ring establishes hydrogen bonds with the "hinge" residues Val2240 and Cys2243.[4][5]

Below is a diagram illustrating the multifaceted roles of the morpholine scaffold in drug-target interactions.

G cluster_drug Morpholine-Containing Drug cluster_target Biological Target (e.g., Kinase) drug Drug Molecule morpholine Morpholine Scaffold substituent1 Substituent 1 morpholine->substituent1 Positions Substituents substituent2 Substituent 2 morpholine->substituent2 hinge Hinge Region morpholine->hinge H-Bond Acceptor (Oxygen Atom) hydrophobic_pocket Hydrophobic Pocket morpholine->hydrophobic_pocket Hydrophobic Interactions target Binding Pocket substituent1->target Specific Interactions substituent2->target Specific Interactions

Caption: Roles of the Morpholine Scaffold in Drug-Target Interactions.

III. Synthetic Strategies for Incorporating the Morpholine Scaffold

The widespread use of the morpholine scaffold in drug discovery is also attributable to its synthetic accessibility.[1][3][12] A variety of robust and versatile synthetic methodologies are available for its introduction and functionalization.

A. Common Synthetic Routes

The synthesis of morpholine-containing compounds can be broadly categorized into two approaches:

  • Direct Incorporation: Utilizing commercially available morpholine or its derivatives as a nucleophilic amine to react with an electrophilic center on the drug scaffold. This is a straightforward and widely used method.[1][3]

  • Ring Formation: Constructing the morpholine ring de novo from acyclic precursors. This approach offers greater flexibility for introducing substituents and controlling stereochemistry.[12][13] Common strategies include the cyclization of vicinal amino alcohols or their derivatives.[13]

B. Representative Experimental Protocol: Synthesis of a Morpholine-Containing Kinase Inhibitor Intermediate

The following protocol outlines a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to introduce a morpholine moiety onto a di-chlorinated pyrimidine core, a common scaffold in kinase inhibitors.

Objective: To synthesize 2-chloro-4-morpholino-pyrimidine.

Materials:

  • 2,4-dichloropyrimidine

  • Morpholine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-chloro-4-morpholino-pyrimidine.

Validation: The structure and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

The workflow for this synthesis is depicted in the following diagram:

G start Start: 2,4-dichloropyrimidine + Morpholine reaction SNAr Reaction (Et3N, DCM, 0°C to RT) start->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Product: 2-chloro-4-morpholino-pyrimidine purification->product

Caption: Synthetic Workflow for a Morpholine-Containing Intermediate.

IV. Case Studies: Morpholine-Containing Drugs in the Clinic

The tangible impact of the morpholine scaffold is best illustrated by the numerous approved drugs that feature this versatile heterocycle.

DrugTherapeutic AreaRole of Morpholine Scaffold
Gefitinib (Iressa) Oncology (NSCLC)The morpholine group enhances solubility and provides a key interaction point with the EGFR kinase domain.[14][15]
Linezolid AntibacterialThe morpholine ring is a crucial part of the pharmacophore responsible for its unique mechanism of action (inhibition of protein synthesis).[14][15]
Aprepitant AntiemeticActs as a central scaffold to correctly orient the pharmacophoric groups for potent NK1 receptor antagonism.[4][5]
Reboxetine AntidepressantThe morpholine moiety is integral to its activity as a selective norepinephrine reuptake inhibitor and contributes to its CNS penetration.[4][5]
NVP-BKM120 Oncology (PI3K inhibitor)The morpholine oxygen forms a critical hydrogen bond with the hinge region of PI3K.[4][16]

V. Future Directions and Emerging Concepts

The utility of the morpholine scaffold in drug design continues to evolve. Current research is focused on the development of novel, C-functionalized morpholine derivatives to explore new chemical space and create more complex and specific drug candidates.[17] Additionally, the concept of "bridged" morpholines is gaining traction as a strategy to enhance selectivity, particularly for kinase inhibitors, by creating a deeper and more specific fit within the target's binding pocket.[4][5][16] The exploration of morpholine bioisosteres, which mimic the properties of the morpholine ring while offering different synthetic handles and metabolic profiles, is also an active area of investigation.[8][18][19][20]

Conclusion

The morpholine scaffold, though structurally simple, is a powerhouse in the medicinal chemist's toolkit. Its ability to favorably modulate physicochemical properties, enhance metabolic stability, and actively participate in target binding makes it a highly valuable and frequently employed structural motif.[1][3][21] A thorough understanding of the principles governing its application, from its impact on ADME properties to its role in pharmacophore design, is essential for the continued development of safe and effective medicines. As drug discovery moves towards increasingly complex targets and the need for highly optimized molecules, the unassuming morpholine ring is poised to remain a central and indispensable component in the design of the next generation of therapeutics.

References

Stability of Boc protecting group under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of the tert-Butoxycarbonyl (Boc) Protecting Group

Authored by a Senior Application Scientist

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a foundational tool in modern organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and complex molecule synthesis. Its widespread adoption is a direct consequence of its unique and highly predictable stability profile: robust under a wide array of synthetic conditions yet readily and cleanly removable under specific acidic protocols. This guide provides an in-depth analysis of the Boc group's stability across various chemical environments, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the causality behind its reactivity, detail its orthogonal relationship with other common protecting groups, and provide quantitative data to empower researchers in the strategic design of complex synthetic routes.

The Cornerstone of Amine Protection: Core Principles

The utility of the Boc group lies in its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamates.[1][2] This transformation is critical for preventing unwanted side reactions during subsequent synthetic steps.[3] The Boc group's effectiveness is defined by two core mechanistic processes: its introduction via nucleophilic acyl substitution and its removal via an acid-catalyzed cleavage pathway.

Mechanism of Boc Protection

The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is typically facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the amine to enhance its nucleophilicity.[4][5] The mechanism proceeds via a straightforward nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[3][6] The subsequent collapse of the tetrahedral intermediate expels a tert-butoxycarbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, providing a strong thermodynamic driving force for the reaction.[3][7][8]

Caption: General mechanism for N-Boc protection using Boc anhydride.
Mechanism of Acid-Catalyzed Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[9] The cleavage mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][5] This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond to form two key intermediates: a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid.[3][5][10] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release the free amine and carbon dioxide gas.[6][10] The liberated amine is then protonated by the excess acid in the medium, typically yielding an amine salt.[10][11]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

A potential complication of this mechanism is the reactivity of the electrophilic tert-butyl cation, which can alkylate nucleophilic residues within the substrate or solvent, leading to unwanted side products.[7][12] This is often mitigated by the addition of "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the cation.[10][12][13]

A Comprehensive Stability Profile

The Boc group's utility is defined by its selective lability. A thorough understanding of its stability across different reaction classes is paramount for strategic synthetic planning.

Acidic Conditions: The Realm of Lability

The Boc group is readily cleaved by a variety of acidic reagents. The choice and concentration of the acid allow for fine-tuning of the deprotection rate, which is crucial for substrates with other acid-sensitive functionalities.[]

ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)[9][15]30 min - 3 hrMost common and efficient method. Reaction is exothermic and evolves gas.[9]
Hydrogen Chloride (HCl) 4M in Dioxane[16][17] or in Methanol[12]30 min - 16 hrEffective alternative to TFA. Can provide superior selectivity in some cases.[16][18]
Aqueous HCl / Acetone Concentrated HCl in Acetone[19]VariableA cost-effective and "process-friendly" option for large-scale synthesis.[19]
Lewis Acids (e.g., AlCl₃, ZnBr₂) Varies by reagent and substrateVariableCan offer selective cleavage in the presence of other protecting groups.[8][12]

This table summarizes common acidic conditions for Boc deprotection.

The rate of cleavage is dependent on the stability of the carbocation formed, meaning Boc groups on electron-rich anilines are more labile than those on electron-deficient or aliphatic amines.[20]

Basic, Reductive, and Nucleophilic Conditions: A Bastion of Stability

A key advantage of the Boc group is its exceptional stability in non-acidic environments, which forms the basis of its orthogonality with other protecting groups.[4][9]

  • Basic Conditions: The Boc group is completely stable to a wide range of basic conditions, from aqueous sodium hydroxide to amine bases like piperidine.[13][21] This stability is fundamental to its use in orthogonal strategies with base-labile groups like Fmoc.[13][22]

  • Reductive Conditions: The Boc group is robust towards catalytic hydrogenation (e.g., H₂ over Pd/C), making it fully compatible with the removal of benzyl-type protecting groups like Cbz (Carboxybenzyl) or benzyl ethers.[7][9][23][24] It is also stable to common hydride reducing agents such as LiAlH₄ and NaBH₄.[13]

  • Nucleophilic Conditions: The carbamate functionality is generally resistant to attack by a wide variety of nucleophiles, including organometallics (Grignard reagents, organolithiums), enolates, and amines.[7][13] However, in specific intramolecular contexts, a highly nucleophilic alkoxide can attack the Boc group, leading to an N-to-O transfer.[7]

  • Oxidative Conditions: The Boc group is generally stable to many common oxidizing agents used in synthesis. While one report noted a side reaction with the strong oxidant DDQ, this is not a general lability.[7] It is stable towards common oxidation conditions like Swern, Dess-Martin, or PCC oxidations.

This broad stability makes the Boc group a reliable choice for protecting amines while performing a wide range of other chemical transformations.[1]

Orthogonal Strategies in Complex Synthesis

The true power of the Boc group is realized when it is used in concert with other protecting groups in an "orthogonal" strategy.[22] Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[15] The acid-lability of Boc makes it an ideal partner for groups that are cleaved under different conditions.

Protecting GroupLabilityOrthogonal Partner to Boc?
Boc Acid (e.g., TFA, HCl)-
Fmoc Base (e.g., Piperidine)Yes [7]
Cbz (Z) Hydrogenolysis (H₂, Pd/C)Yes [7][25]
Alloc Pd(0) Catalysis Yes [7]
Benzyl (Bn) Ester/Ether Hydrogenolysis (H₂, Pd/C)Yes [22]
Silyl Ethers (TBDMS, TIPS) Fluoride (e.g., TBAF)Yes

This table highlights the orthogonality of the Boc group with other common protecting groups.

This principle is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), where the temporary N-terminal protection (often Fmoc or Boc) must be removed at each cycle without disturbing the permanent, acid-labile side-chain protecting groups.[][22]

Orthogonal Strategy Molecule HOOC-Peptide(PG)-NH-Boc Path1 TFA (Acidolysis) Molecule->Path1 Cleaves Boc Path2 Piperidine (Basolysis) Molecule->Path2 Cleaves Fmoc (Boc Stable) Path3 H₂/Pd-C (Hydrogenolysis) Molecule->Path3 Cleaves Cbz (Boc Stable) Product1 HOOC-Peptide(PG)-NH₃⁺ Path1->Product1 Product2 HOOC-Peptide(OH)-NH-Boc (Assuming PG is Fmoc) Product3 HOOC-Peptide(PG)-NH-Boc (Assuming different PG)

Caption: Orthogonal deprotection possibilities with a Boc-protected molecule.

Experimental Protocols: A Self-Validating System

The following protocols represent standard, field-proven methodologies for the protection and deprotection of amines using the Boc group.

Protocol 1: General N-Boc Protection of an Amine[9]

This protocol describes a standard procedure using Boc anhydride and a tertiary amine base.

  • Reagents:

    • Primary or secondary amine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq) or other suitable non-nucleophilic base

    • Anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methodology:

    • Dissolve the amine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.5 M).

    • Add the base (1.2 eq) to the solution and stir for 5 minutes at room temperature.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. The causality here is that the base-activated, more nucleophilic amine readily attacks the Boc anhydride.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, perform an aqueous workup: dilute with solvent, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting N-Boc protected amine by column chromatography if necessary.

Protocol 2: General TFA-Mediated Boc Deprotection[1][9]

This protocol details the most common method for Boc group removal.

  • Reagents:

    • N-Boc protected amine (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • (Optional) Scavenger, e.g., Anisole or Triisopropylsilane (TIS) (5-10% v/v)

  • Methodology:

    • Dissolve the N-Boc protected substrate (1.0 eq) in DCM (to a concentration of 0.1-0.2 M).

    • If the substrate is sensitive to alkylation (e.g., contains tryptophan or methionine residues), add the appropriate scavenger.

    • Cool the solution to 0 °C in an ice bath. This is a critical control step to manage the exothermic nature of the acid addition.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction evolves CO₂ and isobutene gas; ensure adequate ventilation and do not run in a sealed system.[10]

    • Remove the ice bath and stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material validates completion.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as a TFA salt.

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern synthetic chemist.[9] Its well-defined stability profile—robust towards basic, nucleophilic, and reductive conditions while being predictably labile to acid—provides a reliable and versatile strategy for amine protection.[1][9] A thorough, mechanistically-grounded understanding of its behavior under various conditions, as detailed in this guide, empowers researchers, scientists, and drug development professionals to design more elegant, efficient, and successful synthetic routes to complex and valuable molecules.

References

Methodological & Application

The Art of Asymmetry: A Guide to the Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle, is a cornerstone in the design and development of pharmaceuticals. Its presence in a molecule can significantly enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for the precise orientation of pharmacophoric groups. When this ring is substituted at the 2-position with a chiral center, a new dimension of biological specificity emerges. The enantiomers of a 2-substituted morpholine can exhibit vastly different pharmacological profiles, making their stereocontrolled synthesis a critical challenge and a significant opportunity in drug discovery.[1] This guide provides an in-depth exploration of the key asymmetric strategies for the synthesis of these valuable chiral building blocks, offering detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical and chemical sciences.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of 2-substituted chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

  • Metal-Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical method that creates the chiral center on a pre-formed unsaturated morpholine ring.

  • Organocatalysis: The use of small, chiral organic molecules to catalyze the enantioselective formation of the morpholine ring.

  • Chiral Auxiliary-Mediated Synthesis: A classical and reliable approach where a chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective transformation.

This guide will delve into each of these strategies, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for a given synthetic challenge.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

This approach has emerged as a highly efficient and enantioselective method for the synthesis of 2-substituted chiral morpholines.[2][3][4][5] The key to this transformation is the use of a chiral rhodium catalyst, which coordinates to the double bond of a dehydromorpholine substrate and delivers hydrogen from a specific face, thereby establishing the stereocenter with high fidelity.

Causality Behind Experimental Choices

The success of this reaction hinges on several factors. The choice of a bulky, electron-rich chiral phosphine ligand, such as a derivative of SKP (a spiroketal-based phosphine), is crucial for achieving high enantioselectivity.[2] The large bite angle of such ligands creates a well-defined chiral pocket around the rhodium center, effectively discriminating between the two prochiral faces of the enamide substrate. The N-acyl protecting group on the dehydromorpholine is also critical, as it activates the double bond towards hydrogenation and serves as a coordinating group for the rhodium catalyst.

Experimental Workflow

G cluster_0 Preparation of Dehydromorpholine Substrate cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection start Amino alcohol step1 N-protection (e.g., Cbz-Cl) start->step1 step2 Oxidation (e.g., Swern or Dess-Martin) step1->step2 step3 Wittig or Horner-Wadsworth-Emmons olefination step2->step3 end_sub Dehydromorpholine step3->end_sub sub Dehydromorpholine reaction Stir at room temperature for 12-24h sub->reaction catalyst [Rh(COD)2]SbF6 + Chiral Ligand (e.g., SKP) catalyst->reaction h2 H2 (30-50 atm) h2->reaction solvent DCM or Toluene solvent->reaction workup Work-up and Purification reaction->workup product Chiral N-Acyl-2-substituted Morpholine workup->product protected_morpholine Chiral N-Acyl-2-substituted Morpholine deprotection_step Deprotection (e.g., H2, Pd/C for Cbz) protected_morpholine->deprotection_step final_product Chiral 2-substituted Morpholine deprotection_step->final_product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine

Materials:

  • N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv)

  • [Rh(COD)₂]SbF₆ (0.01 equiv)

  • (R,R,R)-SKP ligand (0.0105 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave with a magnetic stir bar

  • Schlenk line and standard glassware for inert atmosphere techniques

Procedure:

  • In a glovebox, to a vial, add [Rh(COD)₂]SbF₆ (0.01 equiv) and the (R,R,R)-SKP ligand (0.0105 equiv).

  • Add anhydrous DCM to dissolve the catalyst precursor and ligand, and stir the mixture for 30 minutes.

  • In a separate vial, dissolve N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (1.0 equiv) in anhydrous DCM.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave via syringe.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 30 atm with hydrogen and stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral N-Cbz-2-phenylmorpholine.

Data Presentation:

Substrate (R group)LigandSolventPressure (atm)Time (h)Yield (%)ee (%)
Phenyl(R,R,R)-SKPDCM30249792
4-Fluorophenyl(R,R,R)-SKPDCM3024>9992
2-Thienyl(R,R,R)-SKPDCM3024>9985
Isopropyl(R,R,R)-SKPDCM3024>9991

Data adapted from reference[2].

Strategy 2: Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of chiral morpholines, often proceeding under mild reaction conditions.[6] A notable example is the enantioselective halocyclization of unsaturated amino alcohols, where a chiral organocatalyst, such as a cinchona alkaloid derivative, promotes the formation of a chiral halonium ion, which is then trapped intramolecularly by the amino alcohol to form the morpholine ring.

Mechanism of Organocatalytic Halocyclization

G cluster_0 Catalytic Cycle catalyst Chiral Catalyst (e.g., Cinchona Alkaloid) catalyst_complex Catalyst-Halogen Complex catalyst->catalyst_complex + Halogen Source halogen_source Halogen Source (e.g., NBS) substrate Unsaturated Amino Alcohol halonium_ion Chiral Halonium Ion Intermediate catalyst_complex->halonium_ion + Substrate cyclization Intramolecular Cyclization halonium_ion->cyclization product_catalyst_complex Product-Catalyst Complex cyclization->product_catalyst_complex product_catalyst_complex->catalyst Catalyst Regeneration product Chiral 2-Substituted Morpholine product_catalyst_complex->product - Catalyst

Caption: Proposed mechanism for organocatalytic halocyclization.

Detailed Protocol: Organocatalytic Enantioselective Intramolecular Aza-Michael Addition

This protocol describes the synthesis of a chiral 3-substituted morpholine, which can be adapted for 2-substituted analogues.

Materials:

  • (E)-N-(4-methoxybenzyl)-5-phenylpent-2-en-1-amine (1.0 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Benzoic acid (20 mol%)

  • Toluene

Procedure:

  • To a solution of (E)-N-(4-methoxybenzyl)-5-phenylpent-2-en-1-amine (1.0 equiv) in toluene, add benzoic acid (20 mol%) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the chiral morpholine derivative.

Data Presentation:

SubstrateCatalyst Loading (mol%)Additive (mol%)Time (h)Yield (%)ee (%)
N-PMB protected aminoalkene20Benzoic acid (20)488592

This is a representative protocol; specific conditions may vary based on the substrate.

Strategy 3: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and often predictable method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a key bond-forming reaction. For the synthesis of 2-substituted morpholines, a common strategy involves the diastereoselective alkylation of an enolate derived from a morpholinone bearing a chiral auxiliary.

Causality Behind Experimental Choices

The choice of chiral auxiliary is paramount. Pseudoephedrine is an excellent choice as it is inexpensive, available in both enantiomeric forms, and its amides form conformationally rigid lithium chelates upon deprotonation.[7] This rigid chelate structure effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. The subsequent removal of the auxiliary is typically straightforward.

Experimental Workflow

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Removal & Cyclization start Carboxylic Acid coupling Amide Coupling start->coupling auxiliary (+)-Pseudoephedrine auxiliary->coupling amide Pseudoephedrine Amide coupling->amide amide_in Pseudoephedrine Amide base LDA, THF, -78 °C amide_in->base enolate Chiral Enolate base->enolate alkylation Alkylation enolate->alkylation alkyl_halide R-X alkyl_halide->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide alkylated_amide_in Alkylated Amide reduction Reduction to Amino Alcohol (e.g., LiAlH4) alkylated_amide_in->reduction amino_alcohol Chiral Amino Alcohol reduction->amino_alcohol cyclization_step Intramolecular Cyclization amino_alcohol->cyclization_step final_product Chiral 2-Substituted Morpholine cyclization_step->final_product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol: Diastereoselective Alkylation and Auxiliary Removal

Part A: Diastereoselective Alkylation

Materials:

  • N-Propionyl-(+)-pseudoephedrine amide (1.0 equiv)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (2.2 equiv)

  • Benzyl bromide (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-propionyl-(+)-pseudoephedrine amide in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Slowly add the LDA solution dropwise and stir for 1 hour at -78 °C to form the enolate.

  • Add benzyl bromide dropwise and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Part B: Auxiliary Removal to form the Chiral Alcohol

Materials:

  • Alkylated pseudoephedrine amide (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (3.0 equiv)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the alkylated amide in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add LiAlH₄ portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Stir the resulting suspension vigorously for 1 hour, then filter through Celite®, washing with diethyl ether.

  • Concentrate the filtrate to yield the crude chiral amino alcohol, which can be further purified if necessary before proceeding to cyclization.

Comparative Analysis of Synthetic Strategies

FeatureAsymmetric HydrogenationOrganocatalysisChiral Auxiliary
Stereocontrol Excellent (often >95% ee)Good to excellent (highly catalyst and substrate dependent)Excellent (often >98% de)
Atom Economy ExcellentGoodPoor (stoichiometric auxiliary)
Catalyst Loading Low (0.1 - 1 mol%)Moderate (5 - 20 mol%)Stoichiometric
Substrate Scope Broad for N-acyl dehydromorpholinesCan be broad, but often specific to a reaction typeVery broad
Scalability Generally good, requires high-pressure equipmentGood, often uses mild conditionsCan be challenging due to stoichiometry and purification
Advantages High efficiency, low catalyst loading, directMetal-free, mild conditions, operational simplicityHigh reliability, predictable stereochemistry
Disadvantages Requires synthesis of unsaturated precursors, high-pressure equipmentHigher catalyst loadings, may have narrower scopeGenerates stoichiometric waste, requires extra steps for auxiliary attachment/removal

Characterization of 2-Substituted Chiral Morpholines

The successful synthesis and purification of a chiral 2-substituted morpholine must be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton at the chiral C2 position typically appears as a multiplet. The chemical shifts and coupling constants of the morpholine ring protons are diagnostic. For an N-Boc protected 2-phenylmorpholine, the C2 proton may appear around δ 4.5-4.8 ppm. The protons on the carbons adjacent to the oxygen (C3 and C5) are typically downfield compared to those adjacent to the nitrogen (C6).

    • ¹³C NMR: The chemical shift of the chiral C2 carbon is a key indicator. For a 2-phenyl derivative, this may be in the range of δ 75-80 ppm.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the product. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

Conclusion

The asymmetric synthesis of 2-substituted chiral morpholines is a vibrant and evolving field, driven by the continued importance of these scaffolds in medicinal chemistry. While rhodium-catalyzed asymmetric hydrogenation currently offers a highly efficient and enantioselective route, organocatalysis and the use of chiral auxiliaries remain powerful and complementary strategies. The choice of method will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. By understanding the principles, protocols, and comparative strengths of each approach, researchers are well-equipped to tackle the synthesis of these valuable chiral building blocks and accelerate the discovery of new therapeutics.

References

Application Notes and Protocols for the Use of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The field of peptide therapeutics has been revolutionized by the incorporation of unnatural amino acids (UAAs) and peptidomimetic building blocks.[1][2] These modifications are instrumental in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The introduction of heterocyclic scaffolds, like morpholines, is a particularly effective strategy for enhancing the pharmacological properties of peptides, including improved solubility, bioavailability, and receptor affinity.[3]

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate (Figure 1) is a chiral building block of significant interest in medicinal chemistry. It combines a morpholine ring, known to be a valuable pharmacophore, with a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[4] This structure allows for its strategic incorporation into peptide sequences to create novel peptidomimetics with constrained conformations and enhanced drug-like properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in peptide synthesis. It details the underlying chemical principles and provides robust, step-by-step protocols for its incorporation via side-chain modification using Boc-based solid-phase peptide synthesis (SPPS).

Compound This compound
CAS Number 875551-59-0[4][5]
Molecular Formula C₁₀H₂₀N₂O₃[4]
Molecular Weight 216.28 g/mol [4]
Appearance Solid[5]
Primary Function Peptidomimetic Building Block
Key Structural Features (S)-Chiral Center, Morpholine Ring, Boc-Protected Amine

Core Principles and Strategic Considerations

The incorporation of this compound into a peptide backbone is achieved by forming a stable amide bond. Since this molecule lacks a carboxylic acid moiety, it cannot be incorporated as a traditional amino acid. Instead, its primary amine (once deprotected) serves as a potent nucleophile that can be acylated by a carboxylic acid. This makes it an ideal candidate for the modification of amino acid side chains, particularly those of aspartic acid (Asp) and glutamic acid (Glu).

The Boc/Bzl Protection Strategy

The protocol described herein operates within the framework of the Boc/benzyl (Bzl) protection strategy. In this scheme:

  • The Nα-amino group of the amino acids in the main chain is temporarily protected by the Boc group.[6]

  • The Boc group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA).[7][8]

  • Reactive amino acid side chains are protected by more robust, acid-stable groups (e.g., Benzyl esters), which are only removed during the final cleavage from the solid support with a strong acid like hydrofluoric acid (HF).[6]

The key to incorporating our target molecule is the use of an orthogonally protected Asp or Glu residue (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll). This allows for the selective deprotection of the side-chain carboxyl group while the rest of the peptide remains fully protected, enabling site-specific modification.

Mechanism of Amide Bond Formation

To create a robust amide linkage between the peptide's side chain and the morpholine building block, the side-chain carboxylic acid must be activated. High-efficiency uronium/aminium salt coupling reagents, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), are ideal for this purpose.[9][10][11]

The activation and coupling process follows a well-established mechanism:

  • Carboxyl Activation: The free carboxylic acid on the peptide side chain attacks HBTU, forming a highly reactive HOBt-ester intermediate.[11]

  • Nucleophilic Attack: The primary amine of the deprotected (S)-(morpholin-2-ylmethyl)carbamate acts as a nucleophile, attacking the activated ester.

  • Amide Bond Formation: This results in the formation of a stable amide bond, covalently linking the morpholine moiety to the peptide and releasing HOBt as a byproduct.

This workflow is visualized in the diagram below.

G cluster_peptide Resin-Bound Peptide cluster_reagents Reagents cluster_product Final Modified Peptide P Peptide-Asp(OAll)-Resin Deprotect 1. Pd(PPh₃)₄ (Side-Chain Deprotection) P->Deprotect Selective Removal of Allyl Group Activate 2. HBTU / DIEA (Carboxyl Activation) Deprotect->Activate Exposes Side-Chain -COOH Amine 3. Deprotected Morpholine Building Block Activate->Amine Creates Activated Ester on Peptide Final_P Peptide-Asp(Morpholin-2-ylmethyl-amide)-Resin Amine->Final_P Amide Bond Formation

Figure 1: Workflow for side-chain modification. This diagram illustrates the sequential steps of selective deprotection, carboxyl activation, and coupling to incorporate the morpholine moiety.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis and subsequent modification of a peptide.

Protocol 1: Preparation of the Free Amine Building Block

This protocol describes the removal of the Boc protecting group from this compound to generate the free primary amine required for coupling.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)[7]

  • N,N-Diisopropylethylamine (DIEA)

  • Diethyl ether, cold

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 mmol of carbamate).

  • Add an equal volume of TFA to the solution (creating a ~50% TFA/DCM mixture).[8]

  • Stir the reaction at room temperature for 30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Co-evaporate with DCM (3x) to remove residual TFA. The product is now the TFA salt of the amine.

  • For immediate use in coupling, dissolve the crude TFA salt in DMF and neutralize with 2-3 equivalents of DIEA just before adding to the activated peptide-resin.

Protocol 2: Site-Specific Side-Chain Modification on Resin

This protocol outlines the incorporation of the morpholine building block onto the side chain of an aspartic acid residue within a peptide sequence. It assumes the peptide has been synthesized using standard Fmoc/tBu chemistry and incorporates a selectively cleavable Fmoc-Asp(OAll)-OH residue.

Materials:

  • Peptide-resin containing an Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • DCM, anhydrous

  • DMF, anhydrous

  • HBTU[11]

  • DIEA

  • Deprotected morpholine building block (from Protocol 1)

Procedure:

  • Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in a reaction vessel with anhydrous DCM for 30 minutes.[12]

  • Allyl Deprotection: a. Drain the DCM. Add a solution of Phenylsilane (5 eq.) in DCM. b. Add Pd(PPh₃)₄ (0.1 eq.) to the resin slurry. c. Agitate the mixture under an inert atmosphere (e.g., Argon) for 2 hours at room temperature. d. Wash the resin thoroughly with DCM (5x), DMF (3x), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (2x) to remove palladium residues, followed by DMF (3x) and DCM (3x).

  • Side-Chain Carboxyl Activation: a. Swell the resin in anhydrous DMF. b. In a separate vial, dissolve HBTU (3.8 eq.) and DIEA (6.0 eq.) in a minimal volume of DMF.[1][9] c. Add this activation solution to the resin and agitate for 5-10 minutes (pre-activation).

  • Coupling Reaction: a. Add the neutralized, deprotected morpholine building block (4.0 eq. in DMF) to the pre-activated peptide-resin. b. Allow the coupling reaction to proceed for 2-4 hours at room temperature. For sterically hindered sequences, the reaction time may be extended.[2] c. Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[2]

  • Final Washes: Upon completion, wash the resin with DMF (3x) and DCM (3x). Dry the modified peptide-resin under vacuum.

The diagram below outlines the chemical transformation occurring on the resin.

Figure 2: Reaction scheme for side-chain modification. This illustrates the conversion of the allyl-protected aspartate to the final morpholine-conjugated product.

Protocol 3: Cleavage from Resin and Purification

This final step releases the modified peptide from the solid support and removes any remaining side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • Cleavage Cocktail (e.g., TFA/H₂O/triisopropylsilane, 95:2.5:2.5 v/v/v)[1]

  • Cold diethyl ether

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[2] Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

  • Purification: a. Centrifuge the mixture to pellet the crude peptide. b. Wash the pellet with cold diethyl ether (2x). c. Dry the crude peptide under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Parameter Condition Rationale
Coupling Reagent HBTU / HATUProvides high coupling efficiency and minimizes racemization, crucial for non-standard building blocks.[9][13][14]
Base DIEAA non-nucleophilic base used to neutralize TFA salts and facilitate the coupling reaction.[1]
Solvent DMF / DCMStandard solvents for SPPS, chosen for their ability to swell the resin and dissolve reagents.[12]
Deprotection (Boc) ~50% TFA in DCMStandard condition for fast and efficient removal of the Boc group without cleaving most benzyl-based side-chain protecting groups.[6][8]
Monitoring Kaiser TestA reliable qualitative test to confirm the presence (blue) or absence (yellow) of free primary amines on the resin.[2]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel peptidomimetics. Its incorporation into peptides via side-chain modification allows for the introduction of the pharmacologically favorable morpholine scaffold, offering a powerful tool to enhance the therapeutic potential of peptide-based drug candidates. The protocols detailed in this guide provide a robust framework for the successful synthesis, modification, and purification of these complex molecules, enabling researchers to explore new frontiers in peptide design and drug discovery.

References

Application Note: A Practical Guide to the Boc Protection of 4-(Aminomethyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of 4-(aminomethyl)morpholine. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and peptide synthesis, valued for its stability and facile, acid-labile removal.[1][2][3] This document provides a robust, step-by-step protocol, an in-depth explanation of the underlying chemical principles, and practical insights for successful execution and product validation.

Introduction: The Strategic Importance of Amine Protection

In multi-step organic synthesis, the reactivity of functional groups must be precisely controlled. The primary amine of 4-(aminomethyl)morpholine is a potent nucleophile and base, which can interfere with desired chemical transformations at other sites in a molecule. The tert-butoxycarbonyl (Boc) group serves as a temporary shield, or "protecting group," rendering the amine unreactive to most nucleophiles and bases.[3][4]

The selection of the Boc group is strategic due to several key advantages:

  • Ease of Introduction: The reaction with di-tert-butyl dicarbonate (Boc₂O) is typically high-yielding and proceeds under mild conditions.[5]

  • Stability: The resulting carbamate is stable to a wide range of non-acidic reagents and reaction conditions.[4]

  • Orthogonality: Its stability to bases allows for the use of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, in complex synthetic routes.[3]

  • Clean Cleavage: The Boc group is readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which often do not affect other acid-sensitive functionalities.[1][3][5]

Reaction Mechanism and Stoichiometry

The Boc protection of 4-(aminomethyl)morpholine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][2][6] This forms a transient tetrahedral intermediate, which then collapses. The departure of an unstable tert-butyl carbonate anion as a leaving group follows. This anion subsequently decomposes into the neutral and stable byproducts, tert-butanol and carbon dioxide gas.[2][6] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[2]

Boc Protection Mechanism Amine R-NH₂ (4-Aminomethylmorpholine) Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc₂O Boc2O Boc₂O ProtectedAmine R-NH-Boc (Product) Intermediate->ProtectedAmine Collapse LeavingGroup t-BuOCOO⁻ Intermediate->LeavingGroup Elimination Byproducts t-BuOH + CO₂ LeavingGroup->Byproducts Decomposition

Caption: Mechanism of Boc protection of a primary amine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplier
4-(Aminomethyl)morpholineC₅H₁₂N₂O116.16≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25≥97%Sigma-Aldrich
Dichloromethane (DCM), ACS GradeCH₂Cl₂84.93≥99.5%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01≥99.7%VWR
Deionized WaterH₂O18.02-In-house
Brine (Saturated NaCl solution)NaCl(aq)--Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS GradeSigma-Aldrich
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A 1. Dissolve 4-(aminomethyl)morpholine in DCM. B 2. Add NaHCO₃ solution. A->B C 3. Cool mixture to 0°C. B->C D 4. Add Boc₂O solution dropwise. C->D E 5. Warm to RT and stir for 4-6 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Separate organic layer. F->G H 8. Wash with water and brine. G->H I 9. Dry over Na₂SO₄. H->I J 10. Concentrate in vacuo. I->J

Caption: General experimental workflow for Boc protection.[7]

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)morpholine (1.16 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the amine in dichloromethane (DCM, 20 mL).

  • In a separate beaker, prepare a saturated solution of sodium bicarbonate by dissolving NaHCO₃ in 20 mL of deionized water. Add this aqueous solution to the flask.

  • Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes until the internal temperature reaches 0-5 °C.

Causality Insight: The use of a biphasic system with a base like NaHCO₃ is common.[5][8] The base neutralizes the acidic byproducts and helps drive the reaction forward. Cooling to 0 °C controls the initial exotherm of the reaction.

Step 2: Reagent Addition
  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol, 1.1 equiv.) in 10 mL of DCM.

  • Add the Boc₂O solution dropwise to the stirring reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

Causality Insight: A slight excess of Boc₂O ensures the complete consumption of the starting amine. Slow, dropwise addition is crucial to maintain temperature control and prevent potential side reactions.

Step 3: Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Continue to stir vigorously for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: 10% Methanol in Dichloromethane.

    • Visualization: UV light (for Boc-protected product) and/or a potassium permanganate stain (for the starting amine).

    • The reaction is complete when the starting amine spot is no longer visible.

Causality Insight: Vigorous stirring is essential in a biphasic system to maximize the surface area between the two phases, facilitating the reaction. TLC is a critical and simple method to ensure the reaction has gone to completion before proceeding to the work-up.[7]

Step 4: Work-up and Product Isolation
  • Once the reaction is complete, pour the mixture into a 125 mL separatory funnel.

  • Allow the layers to separate and drain the lower organic (DCM) layer.

  • Extract the aqueous layer with an additional portion of DCM (15 mL).

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.[7]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, tert-butyl (morpholin-4-ylmethyl)carbamate. The product is typically obtained as a colorless oil or a white solid.

Causality Insight: The aqueous washes remove unreacted water-soluble reagents and salts. The brine wash helps to break any emulsions and begins the drying process. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this product.

Product Characterization

ParameterExpected Result
Appearance Colorless oil or white solid
Yield Typically >90%
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.8 (br s, 1H, NH), 3.70 (t, 4H), 3.15 (t, 2H), 2.45 (t, 4H), 1.45 (s, 9H, Boc)
LC-MS [M+H]⁺ calculated for C₁₀H₂₀N₂O₃: 217.15; found: ~217.2

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Safety and Handling

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Reagent Handling:

    • Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Avoid inhalation of vapors and skin contact.

    • Di-tert-butyl dicarbonate (Boc₂O): Is a lachrymator and an irritant. Handle with care. It has a low melting point (22-24 °C) and may be a liquid at room temperature.[3]

  • Reaction Hazard: The reaction produces carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient Boc₂O; Inadequate stirring; Short reaction time.Add an additional 0.1 equiv. of Boc₂O; Increase stir rate; Allow the reaction to stir for a longer duration.
Low Yield Product loss during aqueous work-up (if product has some water solubility).Reduce the number of aqueous washes or perform a back-extraction of the combined aqueous layers with DCM.
Product is an oil instead of a solid Residual solvent or impurities.Dry the product under high vacuum for an extended period. If impurities are present, consider purification by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

References

Application Notes and Protocols for the Scale-Up Synthesis of Chiral 2-Morpholine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Chiral N-heterocycles are foundational structural motifs in a vast array of pharmaceuticals and bioactive compounds. Among these, the chiral morpholine scaffold, particularly with substitution at the 2-position, has emerged as a "privileged scaffold" in medicinal chemistry. Its presence in numerous drug candidates and approved medicines underscores its importance.[1][2] The specific stereochemistry of the morpholine ring is often critical for biological activity, making the development of robust and scalable asymmetric syntheses for these intermediates a paramount challenge for the pharmaceutical industry.

This guide provides an in-depth analysis of field-proven strategies for the scale-up synthesis of chiral 2-morpholine intermediates. We will move beyond simple procedural lists to explore the causality behind experimental choices, address the challenges of industrial-scale production, and provide detailed, validated protocols for key transformations.

Strategic Approaches to Asymmetric Synthesis of 2-Substituted Morpholines

The stereocenter at the 2-position of the morpholine ring, adjacent to the oxygen atom, presents unique synthetic challenges due to its electronic environment and steric hindrance.[1] Several strategies have been developed to address this, broadly categorized by when the crucial stereocenter is established.

A general overview of these strategies is presented below:

G cluster_0 Synthetic Strategies for Chiral 2-Morpholines Start Acyclic Precursors Cyclization Cyclization Start->Cyclization Form stereocenter before or during cyclization Unsaturated_Morpholine Unsaturated Morpholine Intermediate Start->Unsaturated_Morpholine Cyclization Final_Product Chiral 2-Morpholine Cyclization->Final_Product Post_Cyclization Post-Cyclization Modification Post_Cyclization->Final_Product Unsaturated_Morpholine->Post_Cyclization

Caption: Synthetic strategies for chiral 2-morpholines.

Asymmetric Hydrogenation of Dehydromorpholines: An Atom-Economical Approach

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and highly efficient method for creating chiral molecules, prized for its operational simplicity and high atom economy.[1][3] This "after cyclization" approach has been successfully applied to the synthesis of various chiral N-heterocyclic compounds.[2][4]

Causality and Mechanistic Insight: The key to this method's success lies in the use of a chiral catalyst, typically a rhodium complex with a bisphosphine ligand possessing a large bite angle. This catalyst coordinates to the double bond of the dehydromorpholine substrate, creating a chiral environment that directs the addition of hydrogen to one face of the molecule, resulting in a high enantiomeric excess (ee) of the desired product. The N-acyl group on the dehydromorpholine often acts as a directing group, enhancing the reactivity and stereoselectivity of the hydrogenation.[1]

Advantages:

  • High yields and excellent enantioselectivities (often up to 99% ee).[1][2][3]

  • Atom-economical, with hydrogen as the only reagent.

  • Amenable to gram-scale and potentially larger-scale synthesis.[1][2][3]

Challenges:

  • The synthesis of the dehydromorpholine starting material can be challenging.

  • The cost and availability of the chiral phosphine ligands and rhodium catalysts can be a consideration for large-scale production, although catalyst loading can often be reduced.[1]

Protocol 1: Gram-Scale Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is adapted from a validated method for the synthesis of 2-substituted chiral morpholines.[1][3]

Materials:

  • 2-Substituted dehydromorpholine (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.002 mol%)

  • (R)-SKP ligand (or other suitable chiral bisphosphine ligand) (0.0022 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane - DCM)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a Schlenk tube, add [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand.

    • Add anhydrous, degassed DCM to dissolve the catalyst components.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Substrate Preparation:

    • In a separate flask, dissolve the 2-substituted dehydromorpholine in anhydrous, degassed DCM.

  • Hydrogenation Reaction:

    • Transfer the substrate solution to the autoclave.

    • Add the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Purification:

    • Carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure chiral 2-substituted morpholine.

  • Chiral Analysis:

    • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Resolution of Racemic Morpholine Intermediates

Classical resolution of racemates remains a robust and widely used strategy in industrial settings, particularly when asymmetric routes are difficult to develop or scale up.[5] This method involves the separation of a racemic mixture into its constituent enantiomers through the use of a chiral resolving agent.

Causality and Mechanistic Insight: The principle behind this technique is the formation of diastereomeric salts by reacting the racemic morpholine intermediate (often an amine or an acid) with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the morpholine intermediate can be liberated from the salt.

Advantages:

  • Technically straightforward and often more cost-effective for large-scale production.[5]

  • A reliable method when other asymmetric approaches fail.

Challenges:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires screening of various resolving agents and crystallization conditions.

  • Can be labor-intensive and generate significant waste streams.

Protocol 2: Diastereomeric Salt Resolution of a Racemic Morpholine Amide

This protocol is a generalized procedure based on established industrial practices for resolving chiral intermediates.[6][7]

Materials:

  • Racemic morpholine amide (1.0 eq)

  • Chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid or a chiral amine) (0.5-1.0 eq)

  • Suitable solvent system for crystallization

  • Acid and base for salt formation and liberation

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic morpholine amide in a suitable solvent.

    • Add the chiral resolving agent (either as a solid or dissolved in a minimal amount of solvent).

    • Heat the mixture to ensure complete dissolution.

    • Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by filtration.

    • Wash the salt with a small amount of cold solvent to remove impurities.

    • The mother liquor can be processed to recover the other diastereomer.

  • Liberation of the Chiral Morpholine Intermediate:

    • Suspend the isolated diastereomeric salt in a biphasic system (e.g., water and an organic solvent like ethyl acetate).

    • Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to neutralize the salt and liberate the free chiral morpholine intermediate into the organic layer.

    • Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantioenriched morpholine intermediate.

  • Enantiomeric Purity Assessment:

    • Determine the enantiomeric purity of the product using chiral HPLC or by measuring the specific rotation.

Scale-Up Considerations: From the Bench to Manufacturing

Transitioning a synthetic route from the laboratory to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.[5]

Parameter Laboratory Scale Scale-Up Considerations & Challenges
Reaction Kinetics Typically fast and easy to control.Heat transfer becomes critical; exothermic reactions can lead to thermal runaways. Mixing efficiency can impact reaction rates and selectivity.
Reagent Addition Simple addition via syringe or dropping funnel.Controlled addition rates are crucial to manage exotherms and maintain optimal stoichiometry. Specialized dosing pumps may be required.
Mixing Efficient mixing with magnetic stirrers.Mechanical stirrers are used; inadequate mixing can lead to localized "hot spots" or poor mass transfer, affecting yield and purity.
Work-up & Isolation Simple liquid-liquid extractions and rotary evaporation.Phase separation can be slow and require specialized equipment. Large-scale distillation and crystallization are common.
Purification Column chromatography is common.Chromatography is often not feasible or economical at large scale. Crystallization, distillation, and salt formation are preferred methods.
Safety Small quantities of reagents pose manageable risks.Handling large quantities of flammable, toxic, or reactive materials requires robust safety protocols, specialized equipment, and containment strategies.
Polymorphism Often not investigated.Different crystal forms (polymorphs) can have different physical properties (e.g., solubility, bioavailability). Controlling crystallization to obtain the desired polymorph is critical.[5]

Data Summary: Comparison of Synthetic Strategies

Methodology Typical Yield Typical Enantioselectivity (ee) Key Advantages Key Disadvantages
Asymmetric Hydrogenation >95%[1][3]>90%, often >99%[1][3]High efficiency, atom economy, catalytic.High cost of catalyst, requires specialized equipment (autoclave).
Diastereomeric Resolution <50% (per enantiomer)Can reach >99% after recrystallizationRobust, reliable, often lower-cost reagents.Inefficient (loses >50% of material), can be labor-intensive.
Organocatalysis Variable, often good to excellent.Good to excellent.Metal-free, milder reaction conditions.Catalyst loading can be high, scalability can be a concern.

Conclusion

The synthesis of chiral 2-morpholine intermediates is a critical endeavor in the development of new pharmaceuticals. While several effective strategies exist, the choice of the optimal route for scale-up depends on a careful evaluation of factors such as cost, efficiency, safety, and the specific structural requirements of the target molecule. Asymmetric hydrogenation offers an elegant and highly efficient approach, while classical resolution remains a pragmatic and reliable option for industrial production. A thorough understanding of the underlying chemical principles and the challenges associated with scaling up are essential for the successful translation of these important intermediates from the laboratory to the manufacturing plant.

References

Application of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] Unlike traditional inhibitors that merely block the function of a pathogenic protein, PROTACs are engineered to hijack the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2]

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for successful protein ubiquitination and subsequent degradation by the proteasome.[2] While the warhead and the E3 ligase ligand provide target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate: A Strategic Building Block for PROTAC Linkers

In the quest for PROTACs with improved drug-like properties, linker design has evolved from simple alkyl and PEG chains to more sophisticated structures. Saturated heterocyclic scaffolds, such as piperidines and piperazines, have been incorporated into linkers to impart conformational rigidity and enhance physicochemical properties. In this context, This compound emerges as a highly valuable building block for the synthesis of next-generation PROTACs.

The morpholine moiety is a privileged structure in medicinal chemistry, renowned for its ability to improve aqueous solubility, enhance cell permeability, and positively modulate pharmacokinetic and pharmacodynamic (PK/PD) profiles.[3][4][5][6][7] Its incorporation into a PROTAC linker can help to mitigate the high lipophilicity and large molecular size that often plague these molecules, thereby improving their overall developability.

This technical guide provides detailed application notes and protocols for the strategic incorporation of this compound into PROTACs, empowering researchers to harness the benefits of this versatile building block in their drug discovery endeavors.

Diagram: The PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Synthetic_Workflow Start (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate Deprotection Boc Deprotection Start->Deprotection Intermediate1 Deprotected Morpholine Intermediate Deprotection->Intermediate1 Coupling1 Amide Coupling with Warhead-Linker Acid Intermediate1->Coupling1 Intermediate2 Warhead-Linker-Morpholine Intermediate Coupling1->Intermediate2 Coupling2 Amide Coupling with E3 Ligase Ligand Intermediate2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable chiral building block. As a key intermediate in medicinal chemistry, achieving a high yield and purity is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the Boc protection of (S)-2-(aminomethyl)morpholine is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can typically be traced back to one of four areas: reactant quality, reaction conditions, incomplete reaction, or inefficient purification.

  • Reactant Quality:

    • (S)-2-(aminomethyl)morpholine: The purity of your starting amine is critical. If it contains non-amine impurities, the effective molar ratio of your reactants will be incorrect. If it contains water, this can interfere with the reaction, although this is less critical for Boc₂O than for other carbamate synthesis reagents like chloroformates.[3]

    • Di-tert-butyl dicarbonate (Boc₂O): This reagent can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened bottle that has been stored properly.

    • Solvents & Reagents: Ensure all solvents are anhydrous and reagents are of appropriate purity. Moisture can lead to hydrolysis of Boc₂O and the formation of byproducts.[4]

  • Reaction Conditions:

    • Stoichiometry: Using an insufficient amount of Boc₂O (less than 1.0 equivalent) will naturally lead to incomplete conversion. A slight excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.[5]

    • Base: The choice and amount of base can be crucial. While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize acidic byproducts and accelerate the reaction.[5]

    • Temperature: This reaction is typically run at 0 °C to room temperature.[5] Running it too cold may slow the reaction rate, while excessive heat is unnecessary and could promote side reactions.

  • Incomplete Reaction: Always monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure all the starting amine has been consumed before beginning the workup.[3]

  • Purification: Product can be lost during the workup and purification steps. Ensure your extraction and washing procedures are optimized to prevent loss into the aqueous layers.

Q2: I'm observing a significant amount of unreacted (S)-2-(aminomethyl)morpholine in my crude product. How can I drive the reaction to completion?

Seeing leftover starting material is a clear indication of an incomplete reaction. Here are several strategies to ensure full conversion:

  • Increase Boc₂O Equivalents: The most straightforward solution is to increase the amount of Boc₂O. Try using 1.2 to 1.5 equivalents to ensure the amine is the limiting reagent.[5]

  • Optimize Base Usage: The reaction generates tert-butanol and CO₂ from the leaving group. A base like TEA (1.5-3.0 equivalents) helps to deprotonate the ammonium intermediate that forms, accelerating the reaction.

  • Extend Reaction Time: If you are running the reaction for a short period (e.g., 1-2 hours), simply allow it to stir longer. Continue to monitor by TLC until the starting amine spot has completely disappeared. An overnight reaction at room temperature is often practical and effective.[3]

  • Check Stirring Efficiency: In heterogeneous mixtures or viscous solutions, poor stirring can lead to localized concentration gradients and incomplete mixing of reagents. Ensure the reaction is being stirred vigorously.

Q3: I see a major byproduct in my analysis that is not the starting material. What could it be and how can I prevent it?

The most likely byproduct is the N,N'-di-Boc protected species or a urea-type impurity, although the latter is less common with Boc₂O.

  • Potential Cause 1: Double Boc Protection: The morpholine nitrogen is a secondary amine and is also nucleophilic. While it is significantly more sterically hindered and less nucleophilic than the primary exocyclic amine, over-protection can occur under harsh conditions or with a large excess of Boc₂O.

    • Solution: Avoid a large excess of Boc₂O (stay within 1.1-1.2 eq.) and use milder conditions. Adding the Boc₂O slowly to the solution of the amine at 0 °C can improve selectivity.

  • Potential Cause 2: Symmetrical Urea Formation: This side reaction is more prevalent when using isocyanates or chloroformates but can occur if isocyanate impurities are present or formed.[3][4] It is primarily caused by the presence of water reacting with an activated carbonyl species.[4]

    • Solution: Ensure you are using high-purity Boc₂O and strictly anhydrous solvents. Using oven-dried glassware is critical.[3][4]

  • Potential Cause 3: Alkylation by tert-butyl cation: This is more relevant during the deprotection of a Boc group under acidic conditions, where the released tert-butyl cation can alkylate electron-rich species.[6] It is not a concern during the protection step itself.

Q4: What is the optimal workup and purification procedure for this compound?

A standard extractive workup followed by purification, if necessary, is typically effective.

  • Quenching: Once the reaction is complete, it can be quenched by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and hydrolyze excess Boc₂O.[3]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[3][5]

  • Washing: Combine the organic layers and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.[3][5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: For most substrates, this procedure yields a product of high purity.[5] If analysis of the crude product shows significant impurities, purification by column chromatography on silica gel is the standard method.[3]

Experimental Protocols & Data

Optimized Protocol for N-Boc Protection

This protocol is designed to maximize yield and purity for the synthesis of this compound.

Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-(aminomethyl)morpholine (1.0 equiv).

  • Dissolve the amine in a suitable solvent such as a 2:1 mixture of Tetrahydrofuran (THF) and water.[5] Add triethylamine (TEA) (3.0 equiv). Stir at room temperature for 5-10 minutes until a homogeneous solution is formed.[5]

Reaction: 3. Cool the reaction mixture to 0 °C in an ice bath. 4. Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the solution in a single portion.[5] 5. Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.[5]

Monitoring: 6. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system and ninhydrin stain to visualize the primary amine starting material). The reaction is complete when the starting amine spot is no longer visible.

Workup and Isolation: 7. Once complete, remove the THF under reduced pressure. 8. Extract the remaining aqueous residue with dichloromethane (3 x volume of residue).[5] 9. Combine the organic layers and wash with deionized water (2x) and brine (1x).[5] 10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, which is often a viscous oil or a white solid.[5]

Table 1: Troubleshooting Guide
SymptomPotential CauseRecommended Solution
Low Conversion Insufficient Boc₂O or reaction time.Increase Boc₂O to 1.2-1.5 eq. and/or extend reaction time to 16h (overnight). Monitor by TLC.[5]
Poor quality or degraded Boc₂O.Use a fresh bottle of di-tert-butyl dicarbonate.
Multiple Products Over-protection on the morpholine nitrogen.Use a smaller excess of Boc₂O (1.1 eq.). Add Boc₂O slowly at 0 °C.
Presence of moisture leading to byproducts.Use anhydrous solvents and oven-dried glassware.[3][4]
Product Loss Inefficient extraction during workup.Ensure correct pH before extraction. Use a sufficient volume of organic solvent for extraction (at least 3x).
Product is water-soluble.If the product shows some water solubility, perform a back-extraction of the aqueous layers. Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency.

Reaction Mechanism & Workflow Visualization

To better understand the process, the following diagrams illustrate the chemical transformation and the experimental workflow.

Boc_Protection_Mechanism Amine R-NH₂ ((S)-2-(aminomethyl)morpholine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc-O-Boc (Boc Anhydride) Boc2O->Tetrahedral Base Base (TEA) Final_Product R-NH-Boc (Final Product) Base->Final_Product Deprotonation Protonated_Product Protonated Carbamate Tetrahedral->Protonated_Product Collapse Leaving_Group ⁻O-Boc + H-Base⁺ Tetrahedral->Leaving_Group Elimination of Leaving Group Protonated_Product->Final_Product Breakdown tBuOH + CO₂ Leaving_Group->Breakdown Decomposition

Caption: Mechanism of Base-Catalyzed Boc Protection.[5][7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation Setup 1. Reaction Setup (Amine, Solvent, Base) Reagent_Add 2. Cool to 0°C & Add Boc₂O Setup->Reagent_Add Stir 3. Stir & Warm to RT Reagent_Add->Stir Monitor 4. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup 5. Quench & Extract Monitor->Workup Complete Isolate 6. Wash, Dry, Concentrate Workup->Isolate Purify 7. Purify via Chromatography (If Necessary) Isolate->Purify

Caption: General Experimental Workflow for Boc Protection.[5]

References

Technical Support Center: Synthesis of Boc-Protected Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Boc-protected morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring high yield and purity of your target compound.

Introduction: The Importance of Robust Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] In the synthesis of complex molecules, particularly in drug discovery, the efficient and clean protection of the morpholine nitrogen is often a critical step. However, what appears to be a straightforward N-acylation can be prone to several side reactions that can diminish yield and complicate purification. This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the Boc protection of morpholine?

A standard protocol involves reacting morpholine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[2] The choice of solvent and base is critical and can significantly impact the reaction's success.

ComponentRecommended OptionsRationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a biphasic system (e.g., DCM/water)These solvents are generally inert to the reaction conditions and offer good solubility for the reactants.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH)A base is used to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product.[3] For aqueous systems, inorganic bases are common.
Stoichiometry 1.0 - 1.2 equivalents of (Boc)₂OUsing a slight excess of the Boc anhydride can help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.
Temperature 0 °C to room temperatureThe reaction is typically exothermic. Starting at a lower temperature and allowing the reaction to warm to room temperature can help control the reaction rate and minimize side product formation.[2]
Q2: I'm observing a low yield of my Boc-protected morpholine. What are the likely causes?

Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[4]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be verified by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.

  • Reagent Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time.[5] It's crucial to use a fresh or properly stored bottle of (Boc)₂O.

  • Suboptimal Base: The base might be too weak to effectively neutralize the generated acid, or it might be sterically hindered.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

Q3: What is the mechanism of Boc protection, and how does it inform potential side reactions?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine attacks one of the carbonyl carbons of (Boc)₂O.[3] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate anion, which then decomposes to carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the protonated morpholine to yield the final product and tert-butanol.[6]

Understanding this mechanism helps in anticipating side reactions. For instance, the electrophilicity of the carbonyl carbons in (Boc)₂O is key to the main reaction, but also to potential side reactions if other nucleophiles are present.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section delves into specific side reactions that can occur during the Boc protection of morpholine, offering detailed troubleshooting strategies.

Problem 1: Formation of Di-Boc Protected Morpholine

While less common for secondary amines compared to primary amines, the formation of a di-Boc adduct is a potential side reaction, especially under forcing conditions.

Root Cause Analysis:

  • Excess (Boc)₂O: Using a large excess of the Boc anhydride increases the probability of a second acylation event.

  • Highly Reactive Conditions: Elevated temperatures or the use of a very strong, non-hindered base can promote the formation of the di-Boc product.

Troubleshooting Workflow:

G start Di-Boc Product Detected step1 Reduce (Boc)₂O Stoichiometry (to 1.05 - 1.1 eq.) start->step1 step2 Lower Reaction Temperature (Start at 0 °C) step1->step2 step3 Use a Weaker or More Hindered Base (e.g., NaHCO₃ or DIPEA) step2->step3 step4 Monitor Reaction by TLC/LC-MS and Stop When Starting Material is Consumed step3->step4 end Minimized Di-Boc Formation step4->end

Caption: Troubleshooting Di-Boc Formation.

Problem 2: Presence of tert-Butanol and Isobutene Impurities

The thermal decomposition of di-tert-butyl dicarbonate can lead to the formation of tert-butanol, isobutene, and carbon dioxide.[7] This is more likely to occur if the reaction is heated.

Root Cause Analysis:

  • High Reaction Temperature: Heating the reaction mixture above room temperature can accelerate the decomposition of (Boc)₂O.

  • Prolonged Reaction Times: Even at room temperature, slow decomposition can occur over extended periods.

Mitigation Strategies:

  • Maintain Low Temperatures: Run the reaction at 0 °C to room temperature.

  • Optimize Reaction Time: Monitor the reaction progress and work it up as soon as the starting material is consumed.

  • Purification: These volatile byproducts can usually be removed during workup and purification (e.g., evaporation under reduced pressure).

Problem 3: Formation of N-tert-Butylmorpholine

Although less commonly reported, the formation of N-tert-butylmorpholine is a theoretically possible side reaction. The tert-butyl cation, a potential byproduct of (Boc)₂O decomposition, is a potent alkylating agent.[8]

Plausible Mechanism:

The decomposition of (Boc)₂O can generate a tert-butyl cation, which can then be attacked by the nucleophilic nitrogen of morpholine.

G Boc2O (Boc)₂O tBu_cation tert-Butyl Cation Boc2O->tBu_cation Decomposition N_tBu_Morpholine N-tert-Butylmorpholine tBu_cation->N_tBu_Morpholine Morpholine Morpholine Morpholine->N_tBu_Morpholine Nucleophilic Attack

Caption: Plausible N-tert-Butylmorpholine Formation.

Prevention and Troubleshooting:

  • Strict Temperature Control: As with the formation of tert-butanol and isobutene, maintaining a low reaction temperature is crucial to minimize the decomposition of (Boc)₂O.

  • Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is less likely to promote side reactions involving the tert-butyl cation.

  • Purification: N-tert-butylmorpholine will have a different polarity compared to the desired Boc-protected product and can typically be separated by column chromatography.

Experimental Protocols

Protocol 1: Standard Boc Protection of Morpholine

This protocol is a good starting point for the synthesis of Boc-protected morpholine.

Materials:

  • Morpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.) and DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add a solution of (Boc)₂O (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Analytical Monitoring by TLC

Procedure:

  • On a silica gel TLC plate, spot the starting material (morpholine), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the plate using a potassium permanganate stain. The Boc-protected product will be less polar (higher Rf value) than the starting morpholine.

CompoundExpected Rf
MorpholineLower Rf
Boc-MorpholineHigher Rf

Conclusion

The successful synthesis of Boc-protected morpholine hinges on a careful consideration of reaction conditions to minimize side product formation. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve high yields of the desired product. This guide provides a framework for rational decision-making in the laboratory, empowering scientists to overcome the challenges associated with this common yet crucial synthetic transformation.

References

Optimizing Reaction Conditions for Boc Deprotection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the tert-butyloxycarbonyl (Boc) protecting group, a critical step in multi-step organic synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize conditions for your specific substrate.

Understanding the Fundamentals: The "Why" Behind Boc Deprotection

The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][2] Its removal, however, is typically achieved under acidic conditions.

The Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc deprotection involves acid-catalyzed hydrolysis.[3] The reaction proceeds through the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4]

  • Fragmentation: The protonated intermediate is unstable and fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[5][6]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and liberating the free amine.[5][7]

  • Cation Fate: The highly reactive tert-butyl cation can be neutralized by a nucleophilic scavenger, deprotonate to form isobutylene gas, or in some cases, alkylate other nucleophilic sites on the substrate or in the reaction mixture.[3][6]

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine (R-NHBoc) Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Carbamic_Acid Carbamic Acid (R-NHCOOH) Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Fragmentation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine - CO2 (Decarboxylation) CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Boc deprotection in a question-and-answer format.

FAQs: Common Scenarios and Solutions

Q1: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?

A1: Incomplete deprotection is a frequent issue and can stem from several factors:

  • Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[4][8]

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[8]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[8]

    • Solution: Extend the reaction time and monitor the progress closely by TLC or LC-MS.

  • Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be necessary.

    • Solution: Cautiously warm the reaction to around 40°C. Be aware that this can also increase the rate of side reactions, so the use of scavengers is highly recommended.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected nitrogen can significantly slow down the reaction rate.[8]

    • Solution: A combination of a stronger acid, longer reaction time, and a slight increase in temperature may be required. In such forcing conditions, the use of an effective scavenger cocktail is crucial to prevent side product formation.[8]

Q2: I'm observing unexpected byproducts in my reaction. What are they and how can I prevent them?

A2: The most common side reaction during Boc deprotection is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the reaction.[9]

  • Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable. These include:

    • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

    • Cysteine (Cys): The free thiol group is a prime target for alkylation.

    • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[2]

  • Prevention with Scavengers: The most effective way to prevent these side reactions is to use "scavengers" in the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[8]

Troubleshooting_Workflow Troubleshooting Boc Deprotection start Problem with Boc Deprotection incomplete Incomplete Reaction? start->incomplete side_products Unexpected Side Products? start->side_products cause1 Possible Causes: - Insufficient Acid - Short Reaction Time - Low Temperature - Steric Hindrance incomplete->cause1 Yes cause2 Primary Cause: Alkylation by tert-butyl cation side_products->cause2 Yes solution1 Solutions: - Increase Acid Concentration/Equivalents - Extend Reaction Time - Gently Warm Reaction - Use a Stronger Acid System cause1->solution1 solution2 Solution: Incorporate Scavengers into the Reaction Mixture cause2->solution2

Caption: Decision tree for troubleshooting common Boc deprotection issues.

Scavengers: Your Key to a Clean Deprotection

The choice of scavenger depends on the specific nucleophiles present in your substrate. Often, a "cocktail" of scavengers is used to provide broad protection.

Scavenger Cocktail (v/v/v)Target Residues & PurposeReference
TFA / H₂O / TIS (95:2.5:2.5)General purpose, effective for most sequences. TIS (triisopropylsilane) is a very effective scavenger.[8]
"Reagent K" (TFA / Phenol / H₂O / Thioanisole / EDT; 82.5:5:5:5:2.5)For peptides with multiple sensitive residues, including Cys (EDT - ethanedithiol) and Met (thioanisole).[8]
TFA / TIS (95:5)Effective for Trp, Met, and Tyr.[10]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS982
Reagent K>99<1

Experimental Protocols

Here we provide detailed, step-by-step methodologies for common and alternative Boc deprotection procedures.

Protocol 1: Standard Deprotection with TFA in DCM

This is the most common and generally effective method for Boc deprotection.

Reagents and Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in DCM (a typical concentration is 0.1-0.2 M).

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Protocol 2: Deprotection with HCl in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.

Reagents and Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-labile functional groups that are not compatible with strong acids like TFA or HCl.[2][11]

Reagents and Materials:

  • Boc-protected compound

  • Methanol (MeOH), anhydrous

  • Oxalyl chloride

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve the starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.

  • Add oxalyl chloride (3 equivalents) to the solution. An increase in temperature may be observed.

  • Stir the reaction mixture for 1 to 4 hours, depending on the substrate.[11]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. Further purification by flash column chromatography may be necessary.[11]

Protocol 4: Thermal Deprotection in Boiling Water (A "Green" Alternative)

This environmentally friendly method avoids the use of acidic reagents and organic solvents.

Reagents and Materials:

  • Boc-protected compound

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Place the N-Boc amine (1 mmol) in a round-bottom flask and add deionized water (1 mL).

  • Heat the mixture to reflux (100°C) with vigorous stirring.[7]

  • Monitor the reaction by TLC. The reaction is often complete within 10 minutes to 2 hours.[5]

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and separate the layers.

  • Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the deprotected amine.[7]

Protocol 5: Lewis Acid-Mediated Deprotection with Zinc Bromide

Lewis acids offer an alternative to Brønsted acids and can sometimes provide different selectivity. Zinc bromide is particularly useful for the selective removal of Boc groups from secondary amines.[12][13]

Reagents and Materials:

  • Boc-protected compound

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM.

  • Add an excess of zinc bromide (2-3 equivalents).[12]

  • Stir the reaction mixture at room temperature. Reaction times can be longer, often requiring overnight stirring (12-24 hours).[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Comparative Overview of Deprotection Methods

The choice of the optimal deprotection strategy depends on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

MethodReagents/ConditionsTypical Reaction TimeTemperatureAdvantagesDisadvantages
Acidic (TFA) 20-50% TFA in DCM0.5 - 4 hours[1]Room TempHighly effective, volatile, facilitating easy removal.[1]Corrosive, toxic, and can cause side reactions with sensitive substrates.[1]
Acidic (HCl) 4M HCl in Dioxane or Ethyl Acetate1 - 12 hours[1]Room TempCost-effective and readily available; product may precipitate as the HCl salt.[6]Can be less selective and may lead to chlorinated byproducts if not anhydrous.[1]
Lewis Acid (ZnBr₂) ZnBr₂ in DCM12 - 24 hours[12]Room TempMilder than strong Brønsted acids; can be selective for secondary N-Boc groups.[13]Requires stoichiometric or excess reagent; longer reaction times.[14]
Thermal (Water) Boiling Water10 min - 2 hours[5]100°C"Green" method, avoids organic solvents and acids.[7]High temperatures may not be suitable for all substrates; requires substrate solubility in hot water.[15]
Mild Reagent (Oxalyl Chloride) (COCl)₂ in Methanol1 - 4 hours[11]Room TempMild conditions, tolerant of many acid-labile functional groups.[2][11]Reagent is moisture-sensitive and corrosive.

References

Troubleshooting low enantioselectivity in chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Systematic Approach to Asymmetric Synthesis

The synthesis of enantiomerically pure chiral morpholines is a cornerstone of modern medicinal chemistry, as this scaffold is a privileged structure in numerous bioactive compounds.[1][2] Achieving high enantioselectivity, however, is a multifactorial challenge where subtle changes in reaction parameters can lead to dramatically different outcomes. This guide is designed to provide researchers and drug development professionals with a systematic, question-driven approach to troubleshooting and optimizing these critical reactions. Our philosophy is to move from the most common and easily addressed issues to more complex mechanistic considerations, ensuring a logical and efficient workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Foundational Checks - Is My Analysis Correct?

Before optimizing the reaction, it is imperative to trust your analytical data. An inaccurate measurement of enantiomeric excess (% ee) can lead to a frustrating and misguided optimization effort.

Q1: I'm getting inconsistent % ee values. How can I be sure my analytical method is reliable?

A1: This is the most critical first step. Inconsistent or inaccurate % ee readings are often traced back to the analytical method itself.

  • Method of Choice: The gold standards for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).[3][4] These methods use a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for their quantification.[5]

  • Validation Steps:

    • Baseline Separation: Ensure you have baseline resolution between the enantiomer peaks. Poor separation makes accurate integration impossible. If separation is poor, you may need to screen different chiral columns or adjust the mobile phase composition and flow rate.

    • Racemic Standard: Always prepare and run a racemic (50:50) mixture of your product. This confirms the identity of the two enantiomer peaks and ensures your integration method is quantifying them as a 1:1 ratio.

    • Detector Response: Use a non-chiral detector like UV-Vis or fluorescence.[3] Confirm that the detector response is linear for both enantiomers across a range of concentrations.

    • Alternative Methods: If available, consider alternative high-throughput methods like fluorescence-based assays or circular dichroism for rapid screening, but always validate hits with a primary method like chiral HPLC.[6][7]

Category 2: The Heart of the Reaction - Catalyst and Ligand Issues

The chiral catalyst or ligand is the source of asymmetry. Its integrity and the environment it operates in are paramount for achieving high stereocontrol.

Q2: My enantioselectivity is low and not reproducible. Could my catalyst or ligand be the problem?

A2: Absolutely. The catalyst system is highly sensitive and is the most common source of poor performance.

  • Purity and Integrity: Chiral catalysts and ligands must be of high purity. Even small amounts of impurities can poison the active catalytic species or create competing, non-selective reaction pathways.[4]

  • Air and Moisture Sensitivity: Many catalysts, particularly organometallic complexes like those involving Rhodium or Ruthenium, are sensitive to air and moisture.[4] Ensure all glassware is rigorously flame-dried or oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Degradation: Pre-formed catalysts can degrade upon storage. If you observe a drop in performance over time, consider using a fresh batch or a newly opened bottle. For catalysts generated in situ, ensure the metal precursor and ligand are of the highest quality.

  • Non-Linear Effects: Be aware of "non-linear effects," where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst.[8] Using a catalyst with a low % ee can sometimes lead to a disproportionately lower % ee in the product. Always strive to use catalysts and ligands of >99% ee.

Q3: I've confirmed my catalyst is pure and handled correctly, but the % ee is still poor. What's the next step?

A3: The next step is to evaluate the fundamental components of the catalyst system and the reaction conditions. This involves scrutinizing the choice of ligand, metal, and their concentrations.

  • Ligand Choice is Key: The structure of the chiral ligand is the primary determinant of stereoselectivity. In the asymmetric hydrogenation of dehydromorpholines, for example, ligands with a large "bite angle," like SKP or SDP, were found to be far superior to others.[1][2] If your current ligand is underperforming, a screening of different ligand families is the most logical next step.

  • Catalyst Loading: Insufficient catalyst loading can allow a non-selective, uncatalyzed background reaction to occur, which erodes the overall % ee.[4] Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) to see if the enantioselectivity improves. If it does, this suggests the background reaction was a contributing factor.

  • Mechanistic Mismatches: Ensure your catalyst is appropriate for the substrate. For instance, in the synthesis of 3-substituted morpholines via transfer hydrogenation, catalysts capable of hydrogen bonding with the substrate's ether oxygen were crucial for high enantioselectivity.[9][10] A mismatch between the catalyst's mode of action and the substrate's functionality can lead to poor results.

Category 3: The Environment - Reaction Conditions

The reaction environment—solvent, temperature, and pressure—profoundly influences the transition state energies that govern enantioselectivity.

Q4: How significantly do solvent and temperature affect my reaction's enantioselectivity?

A4: The effects are often dramatic. These parameters directly influence catalyst conformation, solubility, and the stability of the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical. In one study on Rh-catalyzed hydrogenation, non-coordinating solvents like dichloromethane (DCM) gave excellent results, while coordinating solvents like THF or MeOH resulted in almost no reaction.[2] This is because coordinating solvents can compete with the substrate for binding to the metal center, disrupting the chiral environment. A solvent screen is a standard and essential part of optimization.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity. This is because the difference in activation energy between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy (k T). Experiment with running your reaction at 0 °C, -20 °C, or even lower to see if selectivity improves.

  • Pressure (for Hydrogenations): In asymmetric hydrogenations, pressure can be a key variable. While higher pressure often increases the reaction rate, its effect on enantioselectivity can vary. In some cases, reducing hydrogen pressure (e.g., from 50 atm to 30 atm) and increasing the reaction time can maintain high conversion while preserving or even slightly improving enantioselectivity.[11]

Category 4: The Starting Material - Substrate Effects

The electronic and steric properties of the substrate itself play a vital role in how it interacts with the chiral catalyst.

Q5: I'm using the same catalyst system for a different morpholine derivative and the % ee has dropped. Why?

A5: This is a common challenge in asymmetric catalysis; many catalysts have a narrow substrate scope.[12] Small changes in the substrate can have a large impact.

  • N-Substituents: For morpholine syntheses involving intermediates like dehydromorpholines, the nitrogen substituent is critical. An N-acyl directing group is often used to activate the substrate.[11] Studies have shown that an N-Cbz group can give superior enantioselectivity compared to N-Boc or other carbamates.[1][2] The electronic and steric nature of this group directly influences how the substrate docks with the catalyst.

  • Steric Effects: The steric bulk of substituents on the morpholine ring can significantly influence selectivity. In some cases, substrates with ortho-substituents on an aromatic ring attached to the morpholine core gave excellent enantioselectivities (99% ee), an effect attributed to favorable steric interactions within the catalyst's chiral pocket.[1][11] If your substrate is sterically very different from the literature examples, you may need to re-optimize the catalyst and conditions.

Systematic Troubleshooting Workflow

To guide your experimental process, follow this logical workflow.

G start Low Enantioselectivity Observed analytics Step 1: Validate Analytical Method - Run racemic standard - Ensure baseline separation start->analytics catalyst_check Step 2: Check Catalyst System - Purity & Handling (Inertness) - Fresh vs. Old Batch analytics->catalyst_check Data is reliable optimization Step 3: Reaction Optimization catalyst_check->optimization Catalyst integrity confirmed ligand Screen Chiral Ligands (Vary sterics, electronics, bite angle) optimization->ligand substrate Step 4: Evaluate Substrate - Modify N-protecting group - Compare with literature examples optimization->substrate If optimization fails solvent Screen Solvents (Non-coordinating vs. Coordinating) temp Lower Temperature (e.g., RT -> 0°C -> -20°C) solvent->temp Best solvent identified concentration Vary Catalyst Loading & Substrate Concentration temp->concentration Optimal T identified ligand->solvent Best ligand identified success High Enantioselectivity Achieved concentration->success Optimization complete substrate->optimization Re-optimize with new substrate

Caption: A step-by-step decision workflow for troubleshooting low enantioselectivity.

Data Summary: Impact of Reaction Parameters

The following table, adapted from literature data on the asymmetric hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine, illustrates how different parameters can influence enantioselectivity.[1][11] This highlights the importance of systematic screening.

EntryChiral LigandSolventH₂ Pressure (atm)Conversion (%)% ee
1(R,R,R)-SKP DCM 50 >99 92
2(R,R)-JosiPhosDCM50>9985
3(R)-SDPDCM50>9988
4(R,R,R)-SKPToluene505590
5(R,R,R)-SKPTHF50<5-
6(R,R,R)-SKPMeOH50<5-
7(R,R,R)-SKPDCM30 >99 92
8(R,R,R)-SKPDCM10 7092

Data synthesized from Zhang, et al. (2021). Conditions: Substrate (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), ligand (1.05 mol%), solvent (2 mL), room temp.[11]

Reference Experimental Protocol

This protocol is a representative example for the asymmetric hydrogenation of a dehydromorpholine substrate, based on a highly successful literature procedure.[1][11]

Objective: To synthesize (R)-2-benzyl-4-(benzyloxycarbonyl)morpholine with high enantioselectivity.

G sub Dehydromorpholine Substrate prod Chiral Morpholine Product (>95% yield, 92% ee) sub->prod Reaction cat [Rh(cod)2]SbF6 + (R,R,R)-SKP Ligand cat->prod h2 H2 (30 atm) h2->prod solv Anhydrous DCM solv->prod

Caption: General reaction scheme for asymmetric hydrogenation of a dehydromorpholine.

Materials:

  • N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate, 1.0 equiv)

  • [Rh(cod)₂]SbF₆ (Metal Precursor, 0.01 equiv)

  • (R,R,R)-SKP (Chiral Ligand, 0.0105 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen Gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave/reactor

Procedure:

  • Catalyst Preparation: Inside a nitrogen-filled glovebox, add [Rh(cod)₂]SbF₆ (1 mol%) and the chiral ligand (R,R,R)-SKP (1.05 mol%) to a vial. Add a portion of the anhydrous DCM and stir for 15-20 minutes to allow for complex formation.

  • Reactor Setup: Place the substrate (0.2 mmol scale for optimization) into a glass vial equipped with a stir bar. Transfer the vial into the high-pressure reactor.

  • Reaction Assembly: Transfer the pre-formed catalyst solution to the reactor vial containing the substrate via a syringe. Add the remaining anhydrous DCM to achieve the desired concentration (e.g., 0.1 M).

  • Pressurization: Seal the autoclave. Purge the system three times with H₂ gas before pressurizing to the final desired pressure (e.g., 30 atm).[11]

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours). Monitor for completion if possible via sampling, or based on established reaction times.

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure. The crude product can be analyzed directly for % ee determination.

  • Purification: Purify the product by flash column chromatography on silica gel if required for further use.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC.

References

Technical Support Center: Di-tert-butyl Dicarbonate (Boc Anhydride)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Di-tert-butyl Dicarbonate, also known as Boc Anhydride. This guide is designed for researchers, scientists, and professionals in drug development who rely on the purity and integrity of this critical reagent for Boc-protection of amines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification and use.

Introduction: The Criticality of Purity

Di-tert-butyl dicarbonate ((Boc)₂O) is an indispensable reagent in organic synthesis, primarily for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.[1] The presence of impurities can lead to side reactions, reduced yields, and complex purification profiles of the final product. Therefore, ensuring the high purity of Boc anhydride is paramount for reproducible and reliable synthetic outcomes.[2]

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding Boc anhydride impurities and their removal.

Q1: What are the most common impurities in commercial di-tert-butyl dicarbonate?

The primary impurity of concern is tert-butanol , which arises from the decomposition of Boc anhydride, especially in the presence of moisture.[2] The decomposition reaction is as follows:

(Boc)₂O + H₂O → 2 t-BuOH + 2 CO₂[2]

This decomposition can also lead to a buildup of carbon dioxide gas, causing pressure to increase in sealed containers.[2] Other potential impurities can include unreacted starting materials or byproducts from its synthesis, such as those related to the use of phosgene or methanesulfonyl chloride.[3]

Q2: How can I assess the purity of my Boc anhydride?

Several analytical techniques are commonly employed to determine the purity of Boc anhydride:

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool for identifying proton-containing impurities. The tert-butyl protons of Boc anhydride appear as a sharp singlet around δ 1.5 ppm. The presence of tert-butanol will show an additional singlet.[2]

  • Gas Chromatography (GC): GC is a robust method for quantifying volatile impurities and determining the overall purity of Boc anhydride.[2]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is another prevalent technique for assessing purity.[2]

Q3: Is it always necessary to purify Boc anhydride before use?

Not always. For many standard applications, high-quality commercial grades of Boc anhydride (often >98% purity) are suitable without further purification. However, for highly sensitive reactions, such as in the synthesis of pharmaceutical intermediates or in peptide synthesis, even minor impurities can be detrimental.[2] Purification is recommended if:

  • The reagent has been stored for an extended period or under suboptimal conditions (e.g., exposure to moisture).

  • Analytical testing (like ¹H NMR) reveals the presence of significant impurities.

  • The reaction is known to be sensitive to the presence of alcohols or other nucleophiles.

Part 2: Troubleshooting and Purification Guides

This section provides detailed troubleshooting advice and step-by-step protocols for the most common methods of purifying di-tert-butyl dicarbonate.

Issue 1: Presence of tert-Butanol Impurity

Causality: The presence of tert-butanol is almost always due to the hydrolysis of Boc anhydride. This can occur during storage if the container is not properly sealed or if the reagent is handled in a humid environment. It can also be a residual impurity from the manufacturing process.

Solution Overview: Several methods can be employed to remove tert-butanol and other impurities. The choice of method depends on the scale of the purification and the available equipment.

  • Aqueous Washing: An effective method for removing acidic impurities and promoting the hydrolysis of any remaining reactive intermediates from synthesis.

  • Vacuum Distillation: A highly effective method for obtaining very pure Boc anhydride, taking advantage of its relatively low boiling point under reduced pressure.

  • Crystallization: A useful technique for purifying Boc anhydride, especially to remove less volatile impurities.

Below is a comparative summary of these methods, followed by detailed protocols.

Purification MethodPrincipleKey AdvantagesKey ConsiderationsTypical Purity Achieved
Aqueous Washing Partitioning of impurities between an organic and an aqueous phase.Simple, rapid, and effective for removing acidic byproducts.Boc anhydride is moisture-sensitive; requires subsequent drying.>99%[4]
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Yields very high purity product; effectively removes non-volatile impurities.Risk of thermal decomposition if not performed at a sufficiently low temperature.[5]>99%
Crystallization Separation based on differences in solubility at varying temperatures.Can be very effective for removing specific impurities; avoids thermal stress.Requires finding a suitable solvent system; potential for product loss in the mother liquor.>99%[6]

Experimental Protocols

Protocol 1: Purification by Aqueous Washing

This method is particularly useful for neutralizing and removing acidic impurities that may be present from the synthesis of Boc anhydride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure di-tert-butyl dicarbonate in a suitable water-immiscible organic solvent, such as diethyl ether or pentane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate.[4] This is followed by a wash with water.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (35-40 °C) to obtain the purified liquid di-tert-butyl dicarbonate.[4]

Causality Explained: The sodium bicarbonate wash neutralizes any acidic impurities, converting them into their corresponding salts, which are more soluble in the aqueous phase and are thus removed from the organic layer.

Diagram: Aqueous Washing Workflow

cluster_start Start cluster_dissolve Dissolution cluster_wash Washing cluster_dry Drying & Concentration cluster_end End start Impure (Boc)₂O dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with 5% NaHCO₃ Solution dissolve->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry Organic Layer (e.g., MgSO₄) wash_water->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Purified (Boc)₂O concentrate->end

Caption: Workflow for the purification of Boc anhydride by aqueous washing.

Protocol 2: Purification by Vacuum Distillation

This is a highly effective method for obtaining Boc anhydride of very high purity. It is crucial to maintain a low temperature to prevent thermal decomposition.[5]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. It is critical to use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.

  • Charge the Flask: Add the impure di-tert-butyl dicarbonate to the distillation flask.

  • Apply Vacuum: Gradually apply vacuum to the system. A pressure of around 0.5 mmHg is ideal.[1]

  • Heating: Gently heat the distillation flask. The boiling point of di-tert-butyl dicarbonate at 0.5 mmHg is approximately 56-57 °C.[1] It is advisable to keep the heating bath temperature as low as possible to minimize the risk of decomposition.

  • Collect Distillate: Collect the purified di-tert-butyl dicarbonate in a receiving flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Causality Explained: Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize at a temperature below its decomposition point. Impurities with significantly different boiling points will either remain in the distillation flask (less volatile) or be removed prior to the main fraction (more volatile).

Diagram: Vacuum Distillation Workflow

cluster_start Start cluster_setup Setup cluster_distill Distillation cluster_shutdown Shutdown cluster_end End start Impure (Boc)₂O setup Assemble Vacuum Distillation Apparatus start->setup vacuum Apply Vacuum (~0.5 mmHg) setup->vacuum heat Gently Heat to ~56-57 °C vacuum->heat collect Collect Distillate heat->collect cool Cool to Room Temp collect->cool vent Vent System cool->vent end Purified (Boc)₂O vent->end cluster_start Start cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying cluster_end End start Impure (Boc)₂O dissolve Dissolve in Minimum Hot Solvent or Melt start->dissolve cool Slowly Cool to Induce Crystallization dissolve->cool filter Filter Crystals cool->filter dry Dry Under Vacuum filter->dry end Purified (Boc)₂O dry->end

References

Technical Support Center: Synthesis of 2-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-substituted chiral morpholines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this specialized area of synthetic chemistry. Chiral morpholines are crucial scaffolds in medicinal chemistry, and their efficient, stereocontrolled synthesis is of paramount importance.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot your experiments effectively.

Section 1: Troubleshooting Enantioselectivity and Diastereoselectivity

The primary challenge in synthesizing 2-substituted chiral morpholines is achieving high levels of stereocontrol. The stereocenter at the C-2 position, being adjacent to the ring oxygen, presents unique steric and electronic challenges.[2][3]

Frequently Asked Questions (FAQs)

Question 1: My asymmetric hydrogenation of a dehydromorpholine precursor is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess in the asymmetric hydrogenation of dehydromorpholines is a common issue. The congested environment and electron-rich nature of these substrates can lead to poor catalyst-substrate interaction and low reactivity.[2][3] Here are several factors to investigate:

  • Catalyst and Ligand Choice: The selection of the metal catalyst and chiral ligand is critical. For 2-substituted dehydromorpholines, rhodium complexes with bisphosphine ligands bearing a large bite angle have shown exceptional performance, achieving up to 99% ee.[2][4] If you are using a different catalyst system, consider screening ligands with varying steric and electronic properties.

  • N-Protecting Group: An N-acyl directing group is often essential for activating the enamine substrate.[2][3] If your substrate is N-unprotected or has a bulky, non-coordinating protecting group, the catalyst may not be able to effectively control the facial selectivity of the hydrogenation. Consider introducing an N-Cbz or a similar group.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent can significantly impact enantioselectivity. Systematically optimize these parameters. For instance, increasing hydrogen pressure can sometimes improve both conversion and ee. A solvent screen is also recommended, as solvent polarity can influence the conformation of the substrate-catalyst complex.

  • Substrate Purity: Impurities in your dehydromorpholine starting material can poison the catalyst or compete with the desired reaction, leading to lower ee. Ensure your substrate is of high purity before the hydrogenation step.

Question 2: I am observing the formation of diastereomers in my cyclization reaction to form the morpholine ring. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity during the ring-forming step often points to a lack of facial control in the key bond-forming event. The strategy for forming the stereocenter—whether before, during, or after cyclization—will dictate the troubleshooting approach.[1][5]

  • Substrate-Controlled Diastereoselection: If you are forming the stereocenter during cyclization from a chiral, non-racemic precursor, the inherent stereochemistry of your starting material should direct the formation of the new stereocenter. If this is not happening effectively, consider modifying the substrate to enhance steric bias. For example, introducing a bulkier protecting group on a nearby functional group can influence the preferred transition state.

  • Reagent-Controlled Diastereoselection: When using a chiral reagent to induce diastereoselectivity, ensure the reagent is of high purity and that the reaction conditions are optimized for that specific reagent. Temperature is a critical factor; running the reaction at a lower temperature often enhances diastereoselectivity.

  • Intramolecular aza-Michael Addition: For strategies involving intramolecular aza-Michael additions, the geometry of the enone or enoate acceptor is crucial.[1] Ensure that your synthetic route produces a single, well-defined alkene isomer. The choice of base and solvent can also influence the transition state geometry and, consequently, the diastereomeric ratio.

Troubleshooting Guide: Low Stereoselectivity
Symptom Possible Cause(s) Recommended Action(s)
Low ee in Asymmetric Hydrogenation 1. Inappropriate catalyst/ligand combination. 2. Inactive substrate due to lack of directing group. 3. Suboptimal reaction conditions.1. Screen chiral ligands, focusing on those with large bite angles (e.g., SKP).[2] 2. Introduce an N-acyl protecting group (e.g., Cbz).[3] 3. Optimize H₂ pressure, temperature, and solvent.
Poor Diastereomeric Ratio in Cyclization 1. Insufficient steric hindrance in the substrate. 2. Non-optimal reaction temperature. 3. Isomeric mixture of the acyclic precursor.1. Modify protecting groups to increase steric bulk. 2. Lower the reaction temperature. 3. Purify the precursor to ensure a single alkene isomer.
Epimerization of the C-2 Stereocenter 1. Harsh reaction conditions (acidic or basic). 2. Prolonged reaction times at elevated temperatures.1. Use milder reagents and buffer the reaction mixture if necessary. 2. Monitor the reaction closely and quench as soon as it is complete.

Section 2: Overcoming Challenges in Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of unsaturated morpholines, which can then be hydrogenated to their chiral counterparts.[6][7] However, this method is not without its challenges.

Frequently Asked Questions (FAQs)

Question 3: My RCM reaction to form a dehydromorpholine is sluggish and gives low yields. What could be the problem?

Answer: Sluggish RCM reactions are often due to catalyst inhibition or deactivation. Electron-rich amines can be particularly challenging substrates for metathesis catalysts.[8]

  • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups than first-generation catalysts.[6] If you are using an older catalyst, switching to a more modern one may improve your results.

  • Solvent Purity: Traces of impurities in the solvent can inhibit the catalyst. For example, morpholine present as an impurity in toluene has been shown to cause catalyst inhibition.[9][10] Using acid-washed or freshly distilled, high-purity solvents is crucial for reproducible results.

  • Substrate-Catalyst Chelation: The nitrogen atom of the substrate can chelate to the ruthenium center, leading to catalyst deactivation. The use of an N-protecting group, such as a tosyl or Boc group, can mitigate this issue.[8]

  • Reaction Concentration: RCM is an intramolecular process, and running the reaction at high dilution can favor the desired ring-closing over intermolecular oligomerization.

Question 4: I am observing significant amounts of alkene isomerization byproducts in my RCM reaction. How can I prevent this?

Answer: Alkene isomerization is a common side reaction in metathesis, leading to the formation of undesired constitutional isomers.[9]

  • Minimize Reaction Time and Temperature: Isomerization is more likely to occur with prolonged reaction times or at elevated temperatures.[9] Monitor your reaction carefully and stop it as soon as the starting material is consumed.

  • Catalyst Selection: Some catalysts are more prone to promoting isomerization than others. If isomerization is a persistent problem, it may be worth screening different ruthenium catalysts.

  • Additives: The addition of certain reagents can suppress isomerization. For example, 1,4-benzoquinone has been used as an additive to inhibit the decomposition of the ruthenium catalyst to species that promote isomerization.

Experimental Protocol: Purification of Toluene for RCM Reactions

To avoid catalyst inhibition from impurities like morpholine, pre-treating the solvent is recommended.[9][10]

  • Acid Wash: In a separatory funnel, wash technical grade toluene with an equal volume of 1 M HCl (aq). Shake vigorously for 1-2 minutes and allow the layers to separate. Discard the aqueous layer.

  • Base Wash: Wash the toluene with an equal volume of saturated NaHCO₃ (aq) to neutralize any remaining acid. Discard the aqueous layer.

  • Water Wash: Wash the toluene with an equal volume of deionized water.

  • Drying: Dry the toluene over anhydrous MgSO₄ or CaCl₂, filter, and then distill under a nitrogen atmosphere.

  • Storage: Store the purified toluene over molecular sieves to maintain its dryness.

Visualization of RCM Challenges

RCM_Troubleshooting cluster_synthesis RCM Synthesis of Dehydromorpholine cluster_problems Common Problems cluster_causes Root Causes Start Diene Precursor + Ru Catalyst Desired_Product Desired Dehydromorpholine Start->Desired_Product Successful RCM Low_Yield Low Yield / No Reaction Start->Low_Yield Isomerization Alkene Isomerization Start->Isomerization Catalyst_Inhibition Catalyst Inhibition (e.g., Solvent Impurities) [8, 15] Low_Yield->Catalyst_Inhibition Caused by Catalyst_Deactivation Catalyst Deactivation (e.g., N-Chelation) [18] Low_Yield->Catalyst_Deactivation Caused by Side_Reactions Undesired Side Reactions [8] Isomerization->Side_Reactions Caused by Synthesis_Pathways cluster_RCM RCM Route cluster_Direct Direct Cyclization Route cluster_Biocat Biocatalytic Route Acyclic_Precursor Acyclic Precursor Dehydromorpholine Dehydromorpholine Intermediate Acyclic_Precursor->Dehydromorpholine RCM [12] Chiral_Morpholine 2-Substituted Chiral Morpholine Dehydromorpholine->Chiral_Morpholine Asymmetric Hydrogenation [1] Chiral_Amino_Alcohol Chiral Amino Alcohol Chiral_Amino_Alcohol->Chiral_Morpholine Halocyclization [17] or other cyclization Prochiral_Substrate Prochiral Substrate Prochiral_Substrate->Chiral_Morpholine Enzymatic Transformation [9, 10]

References

Technical Support Center: Stability of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding its stability in solution, helping you ensure the integrity of your experiments and syntheses.

Core Stability Profile at a Glance

The primary stability concern for this compound is the acid-lability of its tert-butoxycarbonyl (Boc) protecting group.[1][2] The morpholine ring itself is generally stable under common synthetic conditions. Understanding the molecule's behavior under different conditions is critical for successful application.

ConditionStability AssessmentPrimary Degradation Pathway
Acidic pH (pH < 6) Unstable Rapid, acid-catalyzed hydrolysis of the Boc-carbamate to yield the free primary amine, isobutylene, and carbon dioxide.[1][3]
Neutral pH (pH 6-8) Generally Stable Minimal degradation is expected under neutral conditions at ambient temperature.
Basic pH (pH > 8) Generally Stable The Boc group is robust and stable towards most nucleophiles and basic conditions.[4]
Elevated Temperature Potentially Unstable Susceptible to thermal deprotection, particularly at temperatures above 80°C, which can occur even without a strong acid catalyst.[5][6]
Oxidizing Agents Potentially Unstable While the Boc group is stable, the morpholine ring's heteroatoms (N, O) could be susceptible to strong oxidizing agents. This is compound-specific and requires empirical testing.
Photostability Generally Stable No inherent chromophores suggest significant photolability, but photostability should be confirmed for long-term storage in solution as per ICH Q1B guidelines.[3][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing a new, more polar impurity in my reaction mixture by LC-MS. Could this be a degradation product?

Answer: Yes, this is a classic sign of in-situ degradation. The most probable impurity is the deprotected amine, (S)-morpholin-2-ylmethanamine, resulting from the cleavage of the Boc group.

Causality: The Boc group is designed to be removed under acidic conditions.[2] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which forms isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[2] Even trace amounts of acid in your reaction, workup, or analytical system can catalyze this process.

Diagnostic Workflow:

  • Confirm Identity: Obtain the mass spectrum of the impurity peak. The expected product, (S)-morpholin-2-ylmethanamine, has a molecular weight of 116.16 g/mol . You should observe an [M+H]⁺ ion at m/z 117.1.

  • Spike Study: If you have a standard of the deprotected amine, spike a small amount into your sample and re-analyze by HPLC/LC-MS. Co-elution of the impurity with the standard provides strong evidence of its identity.

  • pH Measurement: Carefully measure the pH of your reaction mixture or aqueous workup layers. A pH below 6 strongly suggests that acidic conditions are the root cause.

G observe New Polar Impurity Observed by LC-MS confirm_mass Confirm Mass: Does [M+H]⁺ = 117.1? observe->confirm_mass check_ph Measure pH of Solution confirm_mass->check_ph  Yes other_issue Diagnosis: Other Side Reaction confirm_mass->other_issue  No boc_cleavage Diagnosis: Boc-Group Cleavage check_ph->boc_cleavage  pH < 6 check_ph->other_issue  pH ≥ 6 mitigate Action: Neutralize/Buffer System (See Question 2) boc_cleavage->mitigate

Caption: Diagnostic workflow for identifying degradation.
Question 2: My compound seems to be degrading on my silica gel column during purification. How can I prevent this?

Answer: This is a very common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily cleave acid-labile protecting groups like Boc.

Expert Insight & Solutions:

  • Neutralize the Silica: The most effective solution is to use neutralized silica gel. Before preparing your column, create a slurry of the silica gel in the initial, non-polar mobile phase (e.g., hexane/ethyl acetate) and add 0.5-1.0% (v/v) of a mild base like triethylamine (Et₃N) or ammonium hydroxide. Mix thoroughly before packing the column. This neutralizes the acidic sites on the silica surface.

  • Base in Mobile Phase: Add a small amount of the same base (e.g., 0.1% Et₃N) to your eluent system. This maintains a neutral-to-basic environment throughout the purification, preventing protonation of the carbamate.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like diol or amino-propylated silica.

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Pre-adsorbing the crude material onto a small amount of neutralized silica and dry-loading it can also speed up the process.

Question 3: I need to use this compound in an aqueous buffer for a biological assay. What conditions are safe?

Answer: For biological assays, maintaining the integrity of the compound is paramount.

Recommendations:

  • Optimal pH Range: Aim for a buffer system with a pH between 7.0 and 8.5. The Boc group is stable under these neutral to mildly basic conditions.[4] Common choices include Phosphate-Buffered Saline (PBS, pH 7.4), HEPES, or Tris buffers.

  • Avoid Acidic Buffers: Do not use buffers such as citrate or acetate, which operate in an acidic pH range and will cause rapid deprotection.[7]

  • Perform a Preliminary Stability Study: Before committing to a large-scale experiment, run a small-scale stability test. Dissolve the compound in your chosen assay buffer at the final concentration and incubate it under the exact experimental conditions (temperature, time). Analyze samples by HPLC at time zero and at the end of the experiment to quantify any degradation. This self-validating step ensures your results will be reliable.[3]

  • Solvent for Stock Solution: Prepare a concentrated stock solution in an inert organic solvent like DMSO or ethanol.[3] Dilute this stock into the aqueous buffer immediately before use to minimize the compound's contact time with the aqueous environment.

Frequently Asked Questions (FAQs)

FAQ 1: What is the primary chemical degradation pathway for this molecule?

The primary degradation pathway is the acid-catalyzed hydrolytic cleavage of the tert-butoxycarbonyl (Boc) group. This is a well-established mechanism for this class of protecting groups.[1][2]

Caption: Primary degradation pathway via acid hydrolysis.

FAQ 2: Is the morpholine ring itself susceptible to degradation?

The morpholine ring is a saturated heterocycle and is generally considered robust and stable under a wide range of chemical conditions, including those typically used for Boc-deprotection or peptide coupling.[8] It does not typically undergo ring-opening or other degradation unless exposed to very harsh reagents (e.g., strong reducing agents like LiAlH₄ or potent oxidizing agents) that are not common in routine solution-phase chemistry.

FAQ 3: What analytical methods are best for monitoring the stability and purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.

  • HPLC-UV: Ideal for routine purity checks and quantification. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid for better peak shape) is a standard starting point. Note that the acidic mobile phase itself can cause minor on-column degradation, so analyses should be performed promptly.

  • LC-MS: Essential for identifying degradation products and impurities by providing molecular weight information.[9] It is the definitive tool for confirming the identity of the deprotected amine as described in the troubleshooting guide.

  • NMR Spectroscopy: Useful for initial structure confirmation of the bulk material but is not sensitive enough to detect low-level impurities (<1-2%) that HPLC can easily resolve.

Key Experimental Protocols

Protocol 1: HPLC Method for Stability and Purity Assessment

This protocol provides a general method that can be adapted to most standard HPLC systems.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.095
18.095
18.15
20.05
Protocol 2: Forced Degradation Study

This study is used to understand the degradation profile of the compound under various stress conditions, which is crucial for formulation and process development.[7]

  • Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to one solution to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Add 1 M NaOH to a second solution to achieve a final base concentration of 0.1 M.

    • Oxidative: Add 3% H₂O₂ to a third solution.

    • Thermal: Heat a fourth solution at 60 °C.

    • Control: Keep the fifth solution at ambient temperature, protected from light.

  • Analysis:

    • Inject a sample from each solution onto the HPLC system (Protocol 1) at time zero.

    • Incubate the solutions under their respective conditions.

    • Analyze samples at predetermined time points (e.g., 2, 6, 12, 24 hours).

    • Calculate the percentage of the parent compound remaining and identify major degradation products using LC-MS.

This structured approach will provide a comprehensive understanding of the stability of this compound, enabling you to design robust and reproducible experiments.

References

Technical Support Center: Managing Metabolic Lability of tert-Butyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide is designed to provide expert insights and practical solutions for identifying, understanding, and mitigating the metabolic lability of tert-butyl groups in drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolism of the tert-butyl moiety.

Q1: My lead compound, which contains a tert-butyl group, shows high clearance in preclinical species. Is the tert-butyl group a likely cause?

A1: Yes, it is a strong possibility. While the tert-butyl group is often incorporated to provide steric bulk and enhance receptor specificity, it is also a known site for metabolic oxidation.[1] The nine equivalent primary C-H bonds are susceptible to hydroxylation, primarily mediated by Cytochrome P450 (CYP) enzymes.[1] This initial oxidation can lead to a cascade of further metabolic transformations, significantly increasing the compound's clearance rate.

Q2: What is the primary metabolic pathway for a tert-butyl group?

A2: The most common metabolic pathway is oxidation. This process is typically initiated by CYP-mediated hydroxylation of one of the methyl groups to form a primary alcohol (hydroxymethyl metabolite). This alcohol can then be further oxidized by enzymes like aldehyde dehydrogenase to a carboxylic acid.[1] This metabolic cascade is a classic example of Phase I metabolism.

Q3: Which Cytochrome P450 enzymes are most commonly responsible for tert-butyl group metabolism?

A3: The CYP3A subfamily, particularly CYP3A4, is frequently implicated in the metabolism of tert-butyl groups.[1][2][3][4][5] However, other isoforms such as CYP2C9, CYP2C19, and CYP2C8 have also been shown to catalyze this reaction, depending on the overall structure of the drug molecule.[1] For example, the tert-butyl group of the anti-viral drug nelfinavir is hydroxylated by CYP2C19, while the metabolism of bosentan's tert-butyl group involves CYP2C9.[1]

Q4: Can the metabolites of a tert-butyl group be pharmacologically active?

A4: Absolutely. The classic example is terfenadine, which is metabolized by CYP3A4 at its tert-butyl group to form fexofenadine, the active antihistamine.[1] Similarly, one of the tert-butyl groups in Ivacaftor is metabolized by CYP3A4 to an active hydroxylated metabolite.[1] It is crucial to characterize the pharmacology of such metabolites, as they can contribute to the drug's efficacy or, in some cases, its toxicity.

Q5: What are "bioisosteres," and can they be used to replace a metabolically liable tert-butyl group?

A5: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical group. In the context of mitigating metabolic lability, replacing a tert-butyl group with a suitable bioisostere is a common medicinal chemistry strategy.[6][7][8] The goal is to retain the beneficial steric and electronic properties of the tert-butyl group while reducing its susceptibility to metabolism.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical guidance for researchers encountering specific experimental issues related to tert-butyl group metabolism.

Troubleshooting Scenario 1: High In Vitro Clearance

Issue: Your compound shows a short half-life (high clearance) in an in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes. You suspect the tert-butyl group is the metabolic "soft spot."

Logical Workflow for Troubleshooting High In Vitro Clearance

workflow start High Clearance Observed in HLM/Hepatocytes check_nadph Confirm NADPH-Dependence (Run assay with and without NADPH) start->check_nadph nadph_yes Metabolism is NADPH-dependent (Suggests CYP involvement) check_nadph->nadph_yes Yes nadph_no Metabolism is not NADPH-dependent (Consider other enzymes, e.g., UGTs, FMOs) check_nadph->nadph_no No metid Perform Metabolite Identification (LC-MS/MS analysis) nadph_yes->metid strategy Develop Mitigation Strategy nadph_no->strategy find_m_plus_16 Look for M+16 Metabolite (Signature for hydroxylation) metid->find_m_plus_16 m_plus_16_yes M+16 metabolite detected (Confirms oxidation) find_m_plus_16->m_plus_16_yes Yes m_plus_16_no M+16 not detected (Metabolism at another site or different pathway) find_m_plus_16->m_plus_16_no No cyp_reaction Perform CYP Reaction Phenotyping (Use specific inhibitors or recombinant CYPs) m_plus_16_yes->cyp_reaction m_plus_16_no->strategy identify_cyp Identify Specific CYP Isoform(s) (e.g., CYP3A4, 2C9) cyp_reaction->identify_cyp identify_cyp->strategy

Caption: Troubleshooting workflow for high in vitro clearance.

Protocol 1: Basic In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure to determine the intrinsic clearance of a compound.[9][10][11][12][13]

Objective: To measure the rate of disappearance of the parent compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation Setup:

    • In a 96-well plate, add the HLM master mix.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to start the metabolic reaction. For a negative control (to check for non-CYP degradation), add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[9][14][15][16][17]

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Troubleshooting Scenario 2: Selecting a Mitigation Strategy

Issue: You have confirmed that the tert-butyl group is the primary site of metabolism. Now you need to decide on a chemical modification strategy.

Decision Framework for Mitigating tert-Butyl Metabolism

decision_framework start Metabolism at tert-Butyl Group Confirmed sar_check Is the tert-Butyl Group Essential for Activity (SAR)? start->sar_check sar_yes Yes, steric bulk is critical sar_check->sar_yes Yes sar_no No, SAR is flexible sar_check->sar_no No bioisostere Strategy 1: Bioisosteric Replacement (e.g., trifluoromethylcyclopropyl, bicyclo[1.1.1]pentanyl) sar_yes->bioisostere Retain Steric Profile deuteration Strategy 2: Deuteration (Replace C-H with C-D bonds) sar_yes->deuteration Exploit Kinetic Isotope Effect polar_sub Strategy 3: Introduce Polar Groups (e.g., -OH, -CN if tolerated by receptor) sar_no->polar_sub Reduce Lipophilicity resynthesize Resynthesize Analogues bioisostere->resynthesize deuteration->resynthesize polar_sub->resynthesize retest Re-evaluate in Metabolic Stability Assay resynthesize->retest cyp_cycle cluster_0 CYP Catalytic Cycle Fe3_R Fe³⁺ + R-CH₃ (Substrate Binds) Fe2_R Fe²⁺ + R-CH₃ Fe3_R->Fe2_R e⁻, H⁺ Fe2_O2_R Fe²⁺(O₂) + R-CH₃ Fe2_R->Fe2_O2_R O₂ Fe3_OOH_R [FeO]³⁺ + H₂O + R-CH₃ (Compound I) Fe2_O2_R->Fe3_OOH_R e⁻, 2H⁺ H_Abstraction Fe⁴⁺=O + R-CH₂• (Hydrogen Abstraction) Fe3_OOH_R->H_Abstraction R-CH₃ Rebound Fe³⁺ + R-CH₂OH (Oxygen Rebound) H_Abstraction->Rebound Rebound->Fe3_R Product Release

References

Validation & Comparative

A Researcher's Guide to Amine Protection: Selecting the Optimal Protecting Group for Aminomethylmorpholine Beyond Boc

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the strategic protection and deprotection of amine functionalities is a critical determinant of success. For a versatile building block like aminomethylmorpholine, the choice of an appropriate amine protecting group is paramount to achieving high yields, purity, and enabling complex molecular architectures. While the tert-butyloxycarbonyl (Boc) group is a workhorse in amine protection, its lability under acidic conditions can be a significant drawback in multi-step syntheses involving acid-sensitive functional groups. This guide provides a comprehensive comparison of viable alternatives to Boc for the protection of aminomethylmorpholine, offering insights into their performance, supported by experimental data from related systems, and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Imperative for Orthogonal Protection Strategies

The core principle guiding the selection of a protecting group is orthogonality—the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[1][2] This is particularly crucial in the synthesis of complex molecules where multiple functional groups require protection. The reliance on a single protecting group strategy can severely limit synthetic routes. Therefore, a thorough understanding of the diverse arsenal of amine protecting groups is essential for the modern synthetic chemist.

A Comparative Overview of Leading Amine Protecting Groups

Beyond the acid-labile Boc group, several other carbamate-based protecting groups offer distinct advantages in terms of stability and deprotection conditions. The most prominent among these are the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey Characteristics
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Acid-labile; stable to base and hydrogenolysis.
Cbz CarboxybenzylBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base; sensitive to catalytic reduction.[1][3][4][5]
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine, Morpholine)Base-labile; stable to acid and hydrogenolysis.[6][7][8]
Alloc AllyloxycarbonylAllyl chloroformate (Alloc-Cl)Pd(0) catalyst and nucleophilic scavengerStable to acid and base; orthogonal to Boc, Cbz, and Fmoc.[9][10][11]

Delving into the Alternatives: A Closer Look

The Enduring Utility of the Carboxybenzyl (Cbz) Group

The Cbz group, a classic in peptide chemistry, is renowned for its stability under a wide range of conditions, including acidic and basic environments where Boc and Fmoc groups would be cleaved.[2][3] Its removal via catalytic hydrogenolysis offers a mild and highly selective deprotection strategy, leaving most other functional groups untouched.

Experimental Protocol: Cbz Protection of Aminomethylmorpholine (Adapted from a general procedure) [3][5]

  • Reaction Scheme:

    G reactant1 Aminomethylmorpholine reagents aq. NaHCO₃, THF/H₂O reactant1->reagents reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->reagents product Cbz-Aminomethylmorpholine reagents->product

    Cbz protection of aminomethylmorpholine.

  • Procedure:

    • Dissolve aminomethylmorpholine (1.0 equiv.) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (NaHCO₃) (2.0 equiv.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-20 hours.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield Cbz-aminomethylmorpholine. A similar procedure for a different amine yielded the Cbz-protected product in 90% yield.[3]

The Base-Labile Fmoc Group: A Pillar of Solid-Phase Synthesis

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, typically with a solution of piperidine or morpholine in DMF.[6][7][8][12][13] This orthogonality to acid-labile side-chain protecting groups makes it an invaluable tool for the synthesis of complex peptides and other molecules. For sterically hindered amines, the rate of Fmoc deprotection can be slower, necessitating extended reaction times or stronger basic conditions.[14]

Experimental Protocol: Fmoc Protection of Aminomethylmorpholine (General Procedure)

  • Reaction Scheme:

    G reactant1 Aminomethylmorpholine reagents aq. NaHCO₃, Dioxane/H₂O reactant1->reagents reactant2 Fmoc-OSu reactant2->reagents product Fmoc-Aminomethylmorpholine reagents->product

    Fmoc protection of aminomethylmorpholine.

  • Procedure:

    • Dissolve aminomethylmorpholine (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.05 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Acidify the mixture with dilute HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the product by recrystallization or column chromatography.

The Versatile Alloc Group: A Truly Orthogonal Partner

The Alloc group offers a unique deprotection strategy that is orthogonal to most other protecting groups.[9][10][11] Its removal is catalyzed by a palladium(0) complex in the presence of a nucleophilic scavenger, such as morpholine or phenylsilane.[9][11] This mild and highly specific deprotection condition makes the Alloc group an excellent choice for the synthesis of sensitive and complex molecules. For secondary amines, the choice of scavenger can be critical to ensure complete and clean deprotection.[9]

Experimental Protocol: Alloc Protection of Aminomethylmorpholine (Adapted from a general procedure for amines) [11]

  • Reaction Scheme:

    G reactant1 Aminomethylmorpholine reagents aq. NaHCO₃, THF/H₂O reactant1->reagents reactant2 Allyl Chloroformate (Alloc-Cl) reactant2->reagents product Alloc-Aminomethylmorpholine reagents->product

    Alloc protection of aminomethylmorpholine.

  • Procedure:

    • To a solution of aminomethylmorpholine (1.0 equiv.) in a 1:1 mixture of THF and water, add sodium bicarbonate (6.0 equiv.).

    • Add allyl chloroformate (Alloc-Cl) (3.0 equiv.) and stir the mixture vigorously at room temperature for 12 hours.

    • Extract the reaction mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford Alloc-aminomethylmorpholine. A similar procedure for a different amine provided the Alloc-protected product in 87% yield over two steps.[11]

Quantitative Performance Comparison

Protecting GroupSubstrate TypeProtection Yield (%)Deprotection Yield (%)Reference
Cbz Various Amines>90~95 (Hydrogenolysis)[1][15]
Fmoc Amino AcidsHighQuantitative (with Piperidine)[7]
Alloc Secondary Amine87 (over 2 steps)Quantitative (with Pd(0)/Scavenger)[9][11]

Conclusion: A Strategic Approach to Amine Protection

The choice of an amine protecting group is a critical decision in the design of a synthetic route. While Boc is a convenient and widely used protecting group, its acid lability necessitates the consideration of orthogonal alternatives, particularly in the synthesis of complex molecules containing acid-sensitive functionalities. Cbz, Fmoc, and Alloc each offer unique advantages in terms of stability and deprotection conditions, providing the synthetic chemist with a versatile toolkit to navigate the challenges of modern organic synthesis. By carefully considering the overall synthetic strategy and the specific requirements of the target molecule, researchers can select the optimal protecting group to achieve their synthetic goals with high efficiency and purity.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-enantiomers of tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its biological activity. The differential effects of enantiomers, mirror-image isomers of a chiral molecule, can range from variations in potency and efficacy to distinct pharmacological profiles and toxicological outcomes. This guide provides a comprehensive comparison of the potential biological activities of the (S)- and (R)-enantiomers of tert-Butyl (morpholin-2-ylmethyl)carbamate, a versatile building block in medicinal chemistry. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will extrapolate from established principles of stereopharmacology and the known bioactivities of related morpholine and carbamate derivatives to provide a robust framework for researchers.

The Significance of Chirality in Biological Systems

Biological systems, from enzymes to receptors, are inherently chiral. This three-dimensional specificity dictates that the interaction between a small molecule and its biological target is often stereoselective. One enantiomer may exhibit high affinity and the desired therapeutic effect, while the other may be inactive, possess a different activity, or even be toxic. A classic example is the tragedy of thalidomide, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen. This underscores the imperative to investigate enantiomers as distinct chemical entities.

The (S)- and (R)-enantiomers of tert-Butyl (morpholin-2-ylmethyl)carbamate possess the same chemical formula and connectivity but differ in the spatial arrangement of atoms around the chiral center at the 2-position of the morpholine ring. This seemingly subtle difference can lead to profound variations in their interaction with biological macromolecules.

Caption: 2D representation of (S)- and (R)-enantiomers.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a common motif in a multitude of bioactive compounds and approved drugs.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate.[3][4] Morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[5][6] The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[3]

The Role of the tert-Butyl Carbamate (Boc) Group

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and ease of removal.[7] In the context of biological activity, the Boc group can influence a molecule's properties by increasing its lipophilicity, which may affect cell permeability and distribution. While often considered a temporary protecting group, the carbamate moiety itself is present in numerous approved drugs and contributes to their biological activity.[4] Carbamates can act as "amide-ester" hybrids and are known to modulate intermolecular interactions.[4]

Comparative Biological Activity: A Framework for Investigation

Given the absence of direct comparative data, we can hypothesize potential differences in the biological activities of the (S)- and (R)-enantiomers based on stereochemical principles. It is plausible that one enantiomer will exhibit greater potency or a different pharmacological profile than the other.

Hypothetical Scenarios for Differential Activity:

  • Enzyme Inhibition: If the target is an enzyme with a well-defined binding pocket, the stereochemistry at the C2 position of the morpholine ring will likely dictate the orientation of the molecule within the active site. The (S)-enantiomer might position the carbamate side chain for optimal interaction with key residues, leading to potent inhibition, while the (R)-enantiomer may bind in a less favorable conformation, resulting in weaker or no inhibition.

  • Receptor Binding: For G-protein coupled receptors (GPCRs) or ion channels, the three-dimensional shape of the ligand is paramount for high-affinity binding. The differential spatial arrangement of the substituents in the (S)- and (R)-enantiomers could lead to stereoselective binding to a specific receptor subtype.

  • Pharmacokinetics: Enantiomers can exhibit different pharmacokinetic profiles. This can be due to stereoselective metabolism by cytochrome P450 enzymes or differential interactions with transporters. Such differences can lead to variations in exposure and, consequently, in vivo efficacy and toxicity. A study on other carbamate derivatives has shown enantioselective clearance and brain permeability.[8]

Parameter (S)-enantiomer (R)-enantiomer Rationale for Potential Differences
Target Binding Affinity (Kd/Ki) Potentially Higher/LowerPotentially Higher/LowerThe chiral center dictates the 3D orientation of the molecule, leading to differential interactions with the chiral binding site of the biological target.
In vitro Potency (IC50/EC50) Potentially Higher/LowerPotentially Higher/LowerDirectly correlated with binding affinity and the subsequent biological response.
Metabolic Stability Potentially Higher/LowerPotentially Higher/LowerStereoselective metabolism by enzymes can lead to different rates of clearance for each enantiomer.
Cell Permeability Potentially Similar/DifferentPotentially Similar/DifferentWhile less likely to be significantly different for passive diffusion, interactions with chiral transporters could lead to stereoselective transport.
In vivo Efficacy Potentially Higher/LowerPotentially Higher/LowerA culmination of differences in target affinity, potency, and pharmacokinetic properties.
Toxicity Potentially Higher/LowerPotentially Higher/LowerOne enantiomer may interact with off-target molecules, leading to adverse effects.

Experimental Workflows for Comparative Analysis

To empirically determine the biological activity of the (S)- and (R)-enantiomers, a systematic experimental approach is required. The following workflows provide a roadmap for such an investigation.

In Vitro Target-Based Assays

The initial step is to identify the molecular target(s) of the compounds. This can be achieved through computational screening (e.g., docking studies against a panel of known drug targets) or experimental high-throughput screening. Once a target is identified, quantitative binding and functional assays should be performed for each enantiomer.

G start Start: Obtain pure (S)- and (R)-enantiomers target_id Target Identification (e.g., in silico screening, experimental screening) start->target_id binding_assay Binding Affinity Assay (e.g., SPR, ITC, Radioligand Binding) target_id->binding_assay functional_assay Functional Assay (e.g., Enzyme Inhibition, Receptor Activation/Antagonism) target_id->functional_assay data_analysis Data Analysis: Determine Kd, Ki, IC50, EC50 for each enantiomer binding_assay->data_analysis functional_assay->data_analysis comparison Compare potencies and affinities of (S) vs. (R) enantiomers data_analysis->comparison end Conclusion on in vitro stereoselectivity comparison->end

Caption: Workflow for in vitro comparative analysis.

Step-by-Step Protocol: Enzyme Inhibition Assay (Hypothetical Example)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the (S)- and (R)-enantiomers against a putative target enzyme.

  • Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • (S)- and (R)-enantiomers of tert-Butyl (morpholin-2-ylmethyl)carbamate (dissolved in DMSO)

    • Assay buffer

    • 96-well microplate

    • Plate reader

  • Procedure: a. Prepare serial dilutions of the (S)- and (R)-enantiomers in assay buffer. b. In a 96-well plate, add the enzyme and the serially diluted enantiomers (or vehicle control). c. Incubate for a pre-determined time at the optimal temperature for the enzyme. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader. f. Calculate the initial reaction rates for each concentration of the inhibitors. g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Cell-Based Assays

To assess the activity in a more biologically relevant context, cell-based assays are crucial. These assays can evaluate the effects on cellular signaling pathways, cell viability, or other cellular functions.

G start Start: Select relevant cell line cell_treatment Treat cells with varying concentrations of (S)- and (R)-enantiomers start->cell_treatment phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Apoptosis, Proliferation) cell_treatment->phenotypic_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) cell_treatment->pathway_analysis data_analysis Data Analysis: Determine EC50 or other relevant endpoints phenotypic_assay->data_analysis pathway_analysis->data_analysis comparison Compare cellular effects of (S) vs. (R) enantiomers data_analysis->comparison end Conclusion on cellular stereoselectivity comparison->end

References

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Dehydromorpholines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral morpholines is a critical endeavor. These N-heterocyclic scaffolds are prevalent in a multitude of bioactive molecules and pharmaceuticals, making their efficient and enantiomerically pure synthesis a topic of significant interest.[1] Asymmetric hydrogenation of dehydromorpholines presents an atom-economical and powerful strategy to access these valuable chiral building blocks.[2]

This guide provides an in-depth comparative analysis of the leading catalytic systems for the asymmetric hydrogenation of dehydromorpholines. We will delve into the performance of catalysts based on rhodium, iridium, and ruthenium, offering supporting experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of chirality into the morpholine ring can profoundly influence a molecule's biological activity, with different enantiomers often exhibiting distinct pharmacological profiles.[3] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically enriched morpholines is of paramount importance.[4][5]

Catalytic Systems for Asymmetric Hydrogenation: A Comparative Overview

The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines, which are a class of cyclic enamides, has been predominantly explored using complexes of rhodium, iridium, and ruthenium.[2] Each metal, paired with a suitable chiral ligand, offers a unique set of advantages and disadvantages in terms of reactivity, selectivity, and substrate scope.

Rhodium-Based Catalysts: The Workhorse for High Enantioselectivity

Rhodium catalysts, particularly those featuring bisphosphine ligands with large bite angles, have demonstrated exceptional performance in the asymmetric hydrogenation of 2-substituted dehydromorpholines.[2][6][7]

Key Performance Characteristics:

  • Excellent Enantioselectivity: Rhodium catalysts consistently deliver high enantiomeric excesses (ee), often exceeding 99%.[2][6][7]

  • High Yields: Quantitative conversions to the desired chiral morpholine are frequently observed.[2][6][7]

  • Broad Substrate Scope: A variety of 2-substituted dehydromorpholines are well-tolerated.[1]

Causality Behind Experimental Choices:

The success of rhodium catalysts in this transformation is largely attributed to the design of the chiral ligand. Ligands such as (R,R,R)-SKP, which possess a large bite angle, create a well-defined and sterically demanding chiral pocket around the rhodium center.[1][2] This precise steric control is crucial for differentiating between the two prochiral faces of the dehydromorpholine substrate, leading to high enantioselectivity. The choice of a cationic rhodium precursor, such as [Rh(cod)2]SbF6, is often employed to generate a more active catalytic species in situ.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a representative example for the asymmetric hydrogenation of a 2-substituted dehydromorpholine using a Rh-SKP catalyst system.

Materials:

  • [Rh(cod)₂]SbF₆ (1.0 mol%)

  • (R,R,R)-SKP ligand (1.1 mol%)

  • 2-Aryl-dehydromorpholine substrate (1.0 equiv)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve [Rh(cod)₂]SbF₆ and the (R,R,R)-SKP ligand in DCM in a Schlenk flask. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: Add the 2-aryl-dehydromorpholine substrate to the flask containing the pre-formed catalyst.

  • Hydrogenation: Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the flask with hydrogen three times.

  • Reaction Conditions: Pressurize the flask to the desired hydrogen pressure (e.g., 50 bar) and stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chiral morpholine.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Iridium-Based Catalysts: A Promising Alternative for Challenging Substrates

While rhodium catalysts have been extensively studied for dehydromorpholines, iridium catalysts have emerged as a powerful alternative for the asymmetric hydrogenation of other cyclic enamides and N-heterocycles, suggesting their potential for this substrate class as well.[6][8][9]

Key Performance Characteristics:

  • High Efficiency for Cyclic Enamines: Iridium catalysts, particularly with P,N-ligands like MaxPHOX, have shown superior performance for the hydrogenation of cyclic enamides derived from tetralones, outperforming both rhodium and ruthenium systems in some cases.[6]

  • Pressure-Dependent Selectivity: The enantioselectivity of iridium-catalyzed hydrogenations can often be tuned by adjusting the hydrogen pressure, with lower pressures sometimes leading to higher ee values.[6]

  • Additive Effects: The addition of iodine has been shown to be beneficial in iridium-catalyzed hydrogenations of cyclic enamines, enhancing both efficiency and enantioselectivity.[8]

Mechanistic Considerations and Experimental Design:

Iridium catalysts often operate through a different mechanistic pathway than their rhodium counterparts. For the hydrogenation of cyclic enamines, iridium complexes with monodentate spiro phosphoramidite ligands have proven effective.[8] The presence of an aryl group on the α-position of the enamine is often crucial for achieving high enantioselectivity, likely due to favorable π-stacking interactions with the chiral ligand.[8] When designing experiments with iridium catalysts for dehydromorpholines, it is therefore prudent to screen various P,N and phosphoramidite ligands and to investigate the effect of additives and hydrogen pressure.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Enamide (Model for Dehydromorpholine)

This protocol provides a general procedure for the asymmetric hydrogenation of a cyclic enamide using an Ir-MaxPHOX catalyst system, which can be adapted for dehydromorpholine substrates.

Materials:

  • [Ir(cod)Cl]₂ (0.5 mol%)

  • MaxPHOX ligand (1.1 mol%)

  • Cyclic enamide substrate (1.0 equiv)

  • Ethyl acetate, degassed

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Formation: In a nitrogen-filled glovebox, stir a mixture of [Ir(cod)Cl]₂ and the MaxPHOX ligand in ethyl acetate at room temperature for 1 hour.

  • Reaction Setup: Add the cyclic enamide substrate to the catalyst solution.

  • Hydrogenation: Transfer the reaction mixture to a stainless-steel autoclave.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-50 bar) and stir the reaction at room temperature.

  • Monitoring and Work-up: After the reaction is complete (monitored by GC or LC-MS), carefully release the hydrogen pressure.

  • Purification: Concentrate the solvent and purify the residue by flash chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Ruthenium-Based Catalysts: Versatility and Functional Group Tolerance

Ruthenium catalysts are well-known for their broad applicability in asymmetric hydrogenation, including the reduction of various N-heteroaromatic compounds. While direct comparative data for dehydromorpholines is scarce, their performance with structurally related quinolines provides valuable insights.

Key Performance Characteristics:

  • High Turnover Numbers (TON) and Turnover Frequencies (TOF): Ruthenium catalysts can be highly active, allowing for low catalyst loadings.

  • Excellent Functional Group Tolerance: Ruthenium catalysts are often more tolerant of a wider range of functional groups compared to rhodium and iridium.

  • Transfer Hydrogenation Potential: Ruthenium complexes are also effective catalysts for asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.

Strategic Application and Experimental Considerations:

For the asymmetric hydrogenation of dehydromorpholines, a ruthenium catalyst might be particularly advantageous if the substrate contains sensitive functional groups that are incompatible with other catalytic systems. The choice of ligand is critical, with chiral diphosphine ligands like BINAP and its derivatives, as well as N-sulfonylated diamine ligands, being commonly employed. When using ruthenium catalysts, it is important to carefully screen solvents and reaction temperatures to optimize both conversion and enantioselectivity.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a Prochiral Imine (Model for Dehydromorpholine)

This protocol outlines a general procedure for asymmetric transfer hydrogenation using a Ru-catalyst, which can be adapted for dehydromorpholine substrates.

Materials:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Chiral N-sulfonylated diamine ligand (e.g., TsDPEN) (1.1 mol%)

  • Prochiral imine substrate (1.0 equiv)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source and solvent

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand in the formic acid/triethylamine azeotrope.

  • Substrate Addition: Add the prochiral imine substrate to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-60 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Comparative Performance Data

The following table summarizes the typical performance of rhodium, iridium, and ruthenium catalysts for the asymmetric hydrogenation of dehydromorpholines and structurally related cyclic enamides.

Catalyst MetalChiral Ligand ExampleSubstrate TypeConversion (%)ee (%)Key AdvantagesPotential Challenges
Rhodium SKP (bisphosphine)2-Aryl-dehydromorpholine>99[2][6][7]up to 99[2][6][7]High enantioselectivity and yield for target substrateMay be sensitive to certain functional groups
Iridium MaxPHOX (P,N-ligand)Cyclic Enamide>99[6]up to 99[6]Excellent for some cyclic enamides, pressure-tunable selectivityLess explored for dehydromorpholines specifically
Ruthenium TsDPEN (diamine)Quinolines (model)>99>99High functional group tolerance, high activityMay require higher temperatures or pressures

Logical Flow of Catalyst Selection

The choice of catalyst for the asymmetric hydrogenation of a specific dehydromorpholine substrate should be guided by a logical progression of considerations.

CatalystSelection Start Start with the Dehydromorpholine Substrate Rh_Catalyst Rhodium Catalyst (e.g., with SKP ligand) Start->Rh_Catalyst Primary Choice: Proven high performance Optimization Reaction Optimization (Solvent, T, P, Additives) Rh_Catalyst->Optimization Ir_Catalyst Iridium Catalyst (e.g., with P,N or Phosphoramidite ligand) Ir_Catalyst->Optimization Ru_Catalyst Ruthenium Catalyst (e.g., with Diphosphine or Diamine ligand) Ru_Catalyst->Optimization Success High ee% and Yield Optimization->Success Challenges Low ee% or Reactivity Optimization->Challenges Challenges->Ir_Catalyst Alternative 1: For potentially challenging substrates Challenges->Ru_Catalyst Alternative 2: For substrates with sensitive functional groups

Caption: Catalyst selection workflow for asymmetric hydrogenation of dehydromorpholines.

Catalytic Cycle Overview

The generally accepted mechanism for asymmetric hydrogenation of enamides with Rh and Ir catalysts involves the coordination of the olefin, oxidative addition of hydrogen, migratory insertion, and reductive elimination.

CatalyticCycle Catalyst [M(L*)]+ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Dehydromorpholine Oxidative_Addition Oxidative Addition of H₂ Substrate_Coordination->Oxidative_Addition Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst - Product Product Chiral Morpholine Reductive_Elimination->Product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Conclusion and Future Outlook

The asymmetric hydrogenation of dehydromorpholines is a highly effective method for the synthesis of chiral morpholines. Rhodium catalysts with large bite angle bisphosphine ligands currently represent the state-of-the-art, consistently providing excellent enantioselectivities and yields. However, for substrates that prove challenging for rhodium systems, or for those possessing sensitive functional groups, iridium and ruthenium catalysts offer promising and powerful alternatives.

Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions and with even lower catalyst loadings. The exploration of non-precious metal catalysts for this transformation also remains an important and ongoing challenge. By understanding the comparative performance and mechanistic nuances of the available catalytic systems, researchers can make more informed decisions to accelerate the discovery and development of novel chiral pharmaceuticals.

References

A Comparative Guide to the Definitive Structural Validation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional structure of a chiral molecule is not merely an academic detail; it is a cornerstone of its biological activity, efficacy, and safety profile. For molecules such as (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a versatile chiral building block in medicinal chemistry, unambiguous confirmation of its absolute stereochemistry is paramount.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation against other widely used analytical techniques. While a specific crystal structure for this compound is not publicly available, this guide will present a robust, field-proven framework for its validation, drawing upon established principles and data from closely related structures.

The Imperative of Absolute Configuration

The biological activity of chiral molecules is intimately linked to their stereochemistry.[3] Enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, rigorous validation of the intended stereoisomer is a critical step in the drug development pipeline. This guide will explore the methodologies available to the modern researcher for achieving this certainty.

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of a molecule's atomic arrangement in the solid state.[3] This technique is the most comprehensive method for determining molecular structure and is the primary method for the unambiguous assignment of absolute configuration.[3]

Hypothetical Experimental Workflow for this compound

The successful application of X-ray crystallography hinges on the growth of a high-quality single crystal.[3] This is often the most challenging and rate-limiting step.[3] The following protocol outlines a typical workflow for the crystallographic validation of this compound.

Caption: Experimental workflow for X-ray crystallographic validation.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesize this compound using established synthetic routes.[4]

  • Purify the compound to >99% purity using flash column chromatography. Purity is critical for successful crystallization.

2. Crystallization:

  • Screening: Employ various crystallization techniques such as vapor diffusion (hanging or sitting drop) and slow evaporation from a range of solvents and solvent mixtures.[5] A typical starting point would be to dissolve the compound in a good solvent (e.g., ethanol, isopropanol) and allow a poor solvent (e.g., hexane, water) to slowly diffuse into the solution.

  • Optimization: Once initial crystal hits are identified, optimize the conditions by fine-tuning the temperature, concentration, and precipitant concentration to obtain diffraction-quality single crystals (typically >0.1 mm in all dimensions).[3]

3. X-ray Data Collection:

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

4. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

  • Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, and angles.

  • Determination of Absolute Configuration: The absolute configuration of the chiral center can be determined through anomalous dispersion effects, often quantified by the Flack parameter.[6] A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment of the (S)-configuration.

Comparative Analysis of Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic and chromatographic techniques are invaluable for routine analysis, purity assessment, and providing complementary structural data.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry.[3]Unambiguous determination of absolute configuration.[3]Requires a suitable single crystal, which can be difficult to obtain.[3] Not suitable for non-crystalline materials.
NMR Spectroscopy Connectivity of atoms, relative stereochemistry, conformational information in solution.[7]Provides detailed information about the molecular framework in solution. Non-destructive.Absolute configuration cannot be determined without chiral derivatizing or solvating agents.[6]
Chiral HPLC Enantiomeric purity and separation of enantiomers.[8]Highly sensitive and quantitative for determining enantiomeric excess.[9]Does not provide direct structural information. Requires method development to find a suitable chiral stationary phase.[10]
Mass Spectrometry Molecular weight and fragmentation patterns.[11]High sensitivity and can be coupled with chromatography (LC-MS).Does not typically distinguish between enantiomers without chiral derivatization.[12]

graph analytical_technique_selection {
rankdir=TB;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Structural Validation\nof (S)-tert-Butyl\n(morpholin-2-ylmethyl)carbamate"]; Question1 [shape=diamond, fillcolor="#FBBC05", label="Is Absolute\nConfiguration\nRequired?"]; Question2 [shape=diamond, fillcolor="#FBBC05", label="Is a Single\nCrystal\nAvailable?"]; Question3 [shape=diamond, fillcolor="#FBBC05", label="Is Enantiomeric\nPurity the Primary\nConcern?"];

Xray [label="X-ray Crystallography", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(with Chiral Auxiliaries)"]; Chiral_HPLC [label="Chiral HPLC"]; MS [label="Mass Spectrometry"]; NMR_achiral [label="NMR Spectroscopy\n(achiral)"];

Start -> Question1; Question1 -> Xray [label="Yes"]; Question1 -> NMR_achiral [label="No (Relative Stereochemistry)"]; Xray -> Question2; Question2 -> Xray [label="Yes"]; Question2 -> NMR [label="No"]; Start -> Question3; Question3 -> Chiral_HPLC [label="Yes"]; Question3 -> MS [label="No (Molecular Weight)"]; }

Caption: Decision tree for selecting an appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the morpholine ring, the tert-butyl group, and the carbamate linkage.[7] The methylene protons of the morpholine ring often exhibit complex splitting patterns due to the chair conformation of the ring.[13] While standard NMR cannot differentiate between enantiomers, the use of chiral solvating agents or the formation of diastereomeric derivatives can lead to separate signals for the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral compounds.[8] By utilizing a chiral stationary phase (CSP), the enantiomers of this compound can be separated and quantified.[9] The development of a robust chiral HPLC method is essential for quality control throughout the synthesis and in the final product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (a neutral loss of 56 Da) or the entire tert-butoxycarbonyl group.[12][14] While standard mass spectrometry cannot distinguish between enantiomers, it is a crucial tool for confirming the molecular weight and for use in conjunction with liquid chromatography (LC-MS) for purity analysis.

Conclusion

For the unequivocal validation of the structure and absolute stereochemistry of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, leaving no ambiguity about the three-dimensional arrangement of atoms. However, a comprehensive analytical approach that integrates X-ray crystallography with NMR spectroscopy, chiral HPLC, and mass spectrometry provides a self-validating system for ensuring the identity, purity, and stereochemical integrity of this important chiral building block. This multi-faceted approach is essential for advancing drug discovery and development programs with confidence.

References

A Researcher's Guide to Chiral Morpholine Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure morpholines is a critical task. These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, acting as crucial pharmacophores that influence biological activity, selectivity, and pharmacokinetic properties. The stereochemistry of the morpholine ring can profoundly impact a drug's efficacy and safety profile. This guide provides a comprehensive comparison of the leading methods for chiral morpholine synthesis, offering an in-depth cost-benefit analysis supported by experimental data to inform the selection of the most appropriate technique for your research and development needs.

The landscape of chiral morpholine synthesis is diverse, ranging from classical approaches utilizing the chiral pool to modern catalytic asymmetric methods. The optimal choice depends on a multitude of factors, including the desired substitution pattern, scale of synthesis, required enantiopurity, and, critically, the overall cost-effectiveness. This guide will delve into the intricacies of four primary methodologies: organocatalytic synthesis, transition-metal catalyzed synthesis, chemoenzymatic synthesis, and synthesis from the chiral pool.

Comparative Analysis of Chiral Morpholine Synthesis Methods

The following tables provide a quantitative comparison of key performance indicators and cost-contributing factors associated with different chiral morpholine synthesis methods.

Table 1: Performance Comparison of Chiral Morpholine Synthesis Methods

Synthetic MethodTypical Catalyst/ReagentSubstrate ExampleYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Organocatalysis Chiral secondary amines (e.g., prolinol derivatives)Aldehydes and amino alcohols35-60% (overall)75-98%Metal-free, milder reaction conditions, readily available catalysts.[1][2]Can have variable % ee, multi-step synthesis can lower overall yield.[1]
Transition-Metal Catalysis Rhodium, Ruthenium, or Palladium complexes with chiral ligandsDehydromorpholines, aminoalkynesUp to 99%Up to 99%High efficiency and enantioselectivity, low catalyst loading, high atom economy.[3][4][5]Cost and toxicity of precious metal catalysts, may require anhydrous/anaerobic conditions.
Chemoenzymatic Synthesis Hydrolases, Oxidoreductases, LyasesRacemic morpholine precursors, prochiral substratesGood to excellent>99%High enantioselectivity, mild and environmentally friendly conditions, potential for high yields.[6][7]Limited substrate scope for some enzymes, enzyme cost and stability can be a factor.
Chiral Pool Synthesis Readily available chiral starting materialsAmino acids, carbohydratesVariableHigh (retains chirality of starting material)Utilizes inexpensive and abundant chiral sources, well-established routes.[8]Limited to the stereochemistry of the starting material, may require multiple synthetic steps.[9]

Table 2: Cost-Benefit Analysis of Chiral Morpholine Synthesis Methods

Synthetic MethodCatalyst/Reagent CostOperational Cost (Energy, Equipment)ScalabilityWaste GenerationOverall Cost-Effectiveness
Organocatalysis Low to moderateLowGoodModerateGood for lab to pilot scale, cost-effective for certain targets.
Transition-Metal Catalysis High (for precious metals)Moderate to high (may require high pressure/temperature)ExcellentLow (high atom economy)Excellent for large-scale industrial synthesis due to high efficiency and low catalyst loading.
Chemoenzymatic Synthesis Variable (enzyme cost can be high initially but reusable)Low (mild conditions)GoodLow (aqueous media, biodegradable waste)Increasingly competitive, very "green" and sustainable approach.[10][11]
Chiral Pool Synthesis Low (for common starting materials)Low to moderateGoodVariable (can generate stoichiometric byproducts)Cost-effective for specific targets where the chiral starting material is readily available.

In-Depth Analysis of Synthesis Methodologies

Organocatalytic Synthesis of Chiral Morpholines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative to traditional methods. A notable example is the enantioselective synthesis of C2-functionalized morpholines.[1][2]

Causality Behind Experimental Choices: This approach often involves the enantioselective α-functionalization of an aldehyde using a chiral secondary amine catalyst, such as a prolinol derivative. The catalyst forms a transient chiral enamine intermediate, which then reacts with an electrophile. The stereochemistry of the catalyst directs the facial selectivity of the reaction, leading to the formation of an enantioenriched product. Subsequent reductive amination with an amino alcohol and cyclization affords the chiral morpholine. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.

Experimental Protocol: Organocatalytic Synthesis of a C2-Substituted Morpholine

This protocol is a generalized procedure based on established methods.[1]

  • Enantioselective α-Chlorination: To a solution of the starting aldehyde (1.0 equiv) and the chiral amine catalyst (0.1 equiv) in an appropriate solvent (e.g., CH2Cl2) at -20 °C, add N-chlorosuccinimide (NCS) (1.2 equiv). Stir the reaction mixture until completion (monitored by TLC).

  • Reduction: Without purification of the α-chloro aldehyde, add a solution of sodium borohydride (NaBH4) (1.5 equiv) in ethanol at 0 °C. Stir for 1 hour.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Reductive Amination and Cyclization: To a solution of the crude chloro-alcohol in a suitable solvent (e.g., methanol), add the desired amino alcohol (1.1 equiv) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 equiv). Adjust the pH to ~6 with acetic acid. Stir at room temperature until completion.

  • Cyclization: Add a base such as potassium carbonate (K2CO3) (2.0 equiv) to the reaction mixture and stir at room temperature or with gentle heating to induce cyclization.

  • Purification: Purify the final morpholine product by flash column chromatography.

Logical Relationship Diagram: Organocatalytic Synthesis Workflow

Organocatalytic_Workflow Start Aldehyde + Chiral Catalyst Step1 Enantioselective α-Chlorination (NCS) Start->Step1 Intermediate1 α-Chloro Aldehyde (enantioenriched) Step1->Intermediate1 Step2 Reduction (NaBH4) Intermediate1->Step2 Intermediate2 Chloro-alcohol Step2->Intermediate2 Step3 Reductive Amination (Amino alcohol, NaBH3CN) Intermediate2->Step3 Intermediate3 Linear Precursor Step3->Intermediate3 Step4 Base-induced Cyclization Intermediate3->Step4 End Chiral Morpholine Step4->End

Caption: Workflow for organocatalytic synthesis of a chiral morpholine.

Transition-Metal Catalyzed Synthesis of Chiral Morpholines

Transition-metal catalysis offers highly efficient and atom-economical routes to chiral morpholines with excellent enantioselectivity.[4] Two prominent strategies are asymmetric hydrogenation and tandem hydroamination/asymmetric transfer hydrogenation.

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydromorpholine substrate using a chiral transition-metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand.[4][9] The chiral ligand coordinates to the metal center and creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, resulting in a highly enantioenriched morpholine.

Tandem Hydroamination/Asymmetric Transfer Hydrogenation: This elegant one-pot strategy combines two catalytic cycles to convert readily available aminoalkynes into chiral morpholines.[3][5][12] A titanium catalyst promotes the initial intramolecular hydroamination of the aminoalkyne to form a cyclic imine. Subsequently, a chiral ruthenium catalyst mediates the asymmetric transfer hydrogenation of the imine to the final chiral morpholine. The success of this tandem reaction relies on the compatibility of the two catalysts and their ability to operate under similar reaction conditions. The mechanistic insight that hydrogen-bonding interactions between the substrate and the catalyst are crucial for high enantioselectivity has been a key driver in the development of this method.[5][13]

Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This is a generalized procedure based on the work of Schafer and coworkers.[3]

  • Reaction Setup: In a glovebox, add the aminoalkyne substrate (1.0 equiv), the titanium hydroamination catalyst (e.g., [Ti(NMe2)2(dpma)]) (0.05 equiv), and the chiral ruthenium transfer hydrogenation catalyst (e.g., RuCl--INVALID-LINK--) (0.01 equiv) to a reaction vessel.

  • Reaction Execution: Add a suitable solvent (e.g., toluene) and a hydrogen source for the transfer hydrogenation (e.g., formic acid/triethylamine mixture). Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and purify the product by flash column chromatography.

Experimental Workflow Diagram: Tandem Catalysis

Tandem_Catalysis_Workflow cluster_0 One-Pot Reaction Start Aminoalkyne Step1 Intramolecular Hydroamination Start->Step1 Catalyst1 Ti Catalyst Catalyst1->Step1 Intermediate Cyclic Imine Step1->Intermediate Step2 Asymmetric Transfer Hydrogenation Intermediate->Step2 Catalyst2 Chiral Ru Catalyst + H-source Catalyst2->Step2 End Chiral Morpholine Step2->End

Caption: Workflow for tandem hydroamination/asymmetric transfer hydrogenation.

Chemoenzymatic Synthesis of Chiral Morpholines

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes for key stereochemical transformations within a multi-step chemical synthesis.[6][14] This approach combines the advantages of biocatalysis (mild conditions, high enantioselectivity) with the versatility of chemical reactions.

A representative example is the synthesis of cis- and trans-2,5-disubstituted morpholines.[6][7] The key step involves the hydroxynitrile lyase-mediated addition of cyanide to an aldehyde, which proceeds with excellent enantioselectivity to form a cyanohydrin. This chiral building block is then elaborated through a series of chemical transformations, including reduction and cyclization, to yield the desired enantioenriched morpholine.

Causality Behind Experimental Choices: The choice of enzyme is critical and depends on the specific substrate and desired stereochemical outcome. The subsequent chemical steps are designed to be compatible with the functional groups present in the molecule and to proceed without racemization of the newly formed stereocenter. This synergistic approach allows for the construction of complex chiral molecules that would be difficult to access through purely chemical or enzymatic means.

Chiral Pool Synthesis

Synthesis from the "chiral pool" utilizes readily available and inexpensive enantiopure natural products, such as amino acids or carbohydrates, as starting materials.[8][15] The inherent chirality of the starting material is carried through the synthetic sequence to the final morpholine product.

For example, chiral amino alcohols, which can be derived from amino acids, are common precursors for the synthesis of chiral morpholines.[16] The synthesis typically involves the N-alkylation of the amino alcohol with a suitable dielectrophile, followed by cyclization.

Advantages and Disadvantages: The primary advantage of this approach is the low cost and ready availability of the chiral starting materials. However, the diversity of the final products is limited by the stereochemistry of the available chiral pool. Furthermore, the synthesis may require multiple protection and deprotection steps, which can lower the overall yield and increase the step count.

Conclusion and Future Outlook

The synthesis of chiral morpholines is a vibrant area of research, with significant advancements in catalytic asymmetric methodologies.

  • Organocatalysis provides a cost-effective and metal-free option, particularly for laboratory and pilot-scale synthesis.

  • Transition-metal catalysis , especially tandem reactions, offers unparalleled efficiency and atom economy, making it the method of choice for large-scale industrial production despite the initial catalyst cost.

  • Chemoenzymatic synthesis is a rapidly growing field that provides a "green" and highly selective route to enantiopure morpholines, with costs becoming increasingly competitive.[10][17]

  • Chiral pool synthesis remains a viable and economical option for specific targets where the appropriate chiral starting material is readily accessible.

The choice of the optimal synthetic route will always depend on a careful consideration of factors including the specific target molecule, desired scale, enantiopurity requirements, and overall cost. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral morpholines will remain a key focus for the scientific community.

References

Navigating the Path to Druggability: A Comparative Guide to the Physicochemical Properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence; this versatile heterocycle often imparts favorable physicochemical, metabolic, and biological properties.[1][2] The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide key interactions with biological targets, making it a valuable building block for drug designers.[2][3] This guide focuses on derivatives of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a chiral building block that combines the benefits of the morpholine scaffold with a protected amine, offering a versatile platform for creating diverse chemical entities.[4]

The journey from a promising compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[5] Therefore, a thorough evaluation of a molecule's "drug-like" properties is paramount in the early stages of drug discovery.[6][7] This guide provides a comprehensive framework for assessing and comparing the key physicochemical properties of novel this compound derivatives. We will delve into the theoretical underpinnings and provide detailed, field-proven experimental protocols for evaluating lipophilicity, solubility, permeability, and metabolic stability. By presenting a head-to-head comparison of hypothetical derivatives, we aim to equip researchers with the practical knowledge to select and optimize candidates with the highest probability of success.

Pillar 1: Lipophilicity (LogP/LogD) - The Gatekeeper of Membrane Permeation

A molecule's ability to partition between a lipid and an aqueous phase, quantified by its partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[8] While high lipophilicity can enhance membrane permeability, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[9] Therefore, achieving an optimal LogP/LogD balance is a key objective in lead optimization.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the gold standard for determining LogP and LogD values due to its direct measurement of partitioning.[10]

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[11][12]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[11]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (typically a 1:1 or 2:1 ratio). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to reach equilibrium.[13]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Pillar 2: Aqueous Solubility - A Prerequisite for Absorption

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[14] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[15]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization candidates.[13][16]

Kinetic Solubility (Turbidimetric Method):

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).[16]

  • Precipitation and Detection: As the compound is diluted into the aqueous buffer, it may precipitate if its solubility limit is exceeded. The turbidity of the solution in each well is measured using a nephelometer or a plate reader at a specific wavelength (e.g., 620 nm).[14]

  • Determination: The kinetic solubility is the concentration at which the turbidity significantly increases above the background.

Thermodynamic Solubility (Shake-Flask Method):

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).[14]

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (24-48 hours) to ensure that equilibrium is reached.[17]

  • Filtration: Filter the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS.[14]

Pillar 3: Cell Permeability - Crossing the Biological Barriers

The ability of a drug to pass through cellular membranes is essential for its absorption and distribution to its target site.[18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across membranes.[18][19]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Preparation: Coat the filter of a donor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).[20]

  • Compound Preparation: Prepare a solution of the test compound in a donor buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Assay Setup: Fill the wells of an acceptor plate with an acceptor buffer. Place the donor plate on top of the acceptor plate, creating a "sandwich."[19]

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[21]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Pillar 4: In Vitro Metabolic Stability - Predicting In Vivo Fate

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance.[22] Assays using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are widely used to assess phase I metabolic stability.[23][24]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., potassium phosphate), and the test compound at a specific concentration.[22]

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[25]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.[26]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Comparative Analysis of this compound Derivatives

To illustrate the practical application of these assays, the following table presents hypothetical data for a series of this compound derivatives, where R represents different substituents. This allows for a direct comparison of their drug-like properties.

CompoundR GroupMW (Da)LogD7.4Kinetic Solubility (µM)PAMPA Pe (10-6 cm/s)Microsomal t1/2 (min)Lipinski's Rule of 5 Violations
Parent -H230.31.2>2005.2450
Derivative A -4-Cl-Ph338.83.55515.8250
Derivative B -4-OMe-Ph336.42.88010.1380
Derivative C -4-CF3-Ph374.44.12018.5150
Derivative D -Pyridine307.40.8>2002.5>600

Interpretation of Results:

  • Parent Compound: The unsubstituted parent molecule exhibits excellent solubility and a favorable LogD, suggesting good oral absorption potential. Its metabolic stability is moderate.

  • Derivative A (-4-Cl-Ph): The addition of a chloro-phenyl group increases lipophilicity (higher LogD) and permeability (higher Pe), but at the cost of reduced solubility and metabolic stability. This highlights a common trade-off in drug design.

  • Derivative B (-4-OMe-Ph): The methoxy-phenyl substituent provides a good balance of properties, with improved permeability over the parent compound and better solubility and metabolic stability compared to Derivative A.

  • Derivative C (-4-CF3-Ph): The trifluoromethyl-phenyl group significantly increases lipophilicity and permeability but leads to poor solubility and rapid metabolism, making it a less desirable candidate.

  • Derivative D (-Pyridine): The introduction of a basic pyridine ring dramatically improves solubility and metabolic stability while maintaining a low LogD. However, the permeability is reduced, which may impact absorption.

All hypothetical derivatives adhere to Lipinski's Rule of Five, which provides a foundational assessment of "drug-likeness."[27][28] This rule suggests that orally active drugs generally have a molecular weight under 500 Daltons, a LogP less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[27][28]

Conclusion: An Integrated Approach to Candidate Selection

The evaluation of drug-like properties is a multi-faceted process that requires an integrated assessment of various physicochemical and ADMET parameters. As demonstrated with our hypothetical this compound derivatives, structural modifications can have profound and sometimes conflicting effects on these properties. There is no single "magic bullet" parameter; instead, a successful drug candidate represents a carefully orchestrated balance of properties tailored to its intended therapeutic application.

By employing the robust experimental protocols outlined in this guide and systematically comparing the resulting data, researchers can make more informed decisions in the lead optimization process. This data-driven approach, grounded in the principles of medicinal chemistry and ADME science, is essential for navigating the complex path from a novel molecule to a life-changing therapeutic.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that you can manage our products safely and effectively throughout their lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, a common intermediate in pharmaceutical research. The procedures outlined here are designed to ensure regulatory compliance, protect laboratory personnel, and maintain environmental integrity.

Core Principle: Proactive Hazard Assessment

This compound is a member of the carbamate family. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, the chemical class itself provides critical clues for safe handling. Carbamate-containing wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste from the moment of generation.

The primary hazards are associated with its potential for skin and eye irritation, and the release of toxic gases—such as nitrogen oxides (NOx) and carbon monoxide (CO)—upon thermal decomposition.[3] The precautionary principle dictates that we treat it with the appropriate level of caution to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the correct PPE is non-negotiable. The choice of glove material is particularly critical due to the compound's morpholine substructure.

Experimental Protocol: PPE Selection and Donning

  • Eye Protection: Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU). Standard safety glasses are insufficient.

  • Hand Protection: Nitrile or Butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider thicker gloves. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and disposal preparation should occur inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

Data Presentation: Glove Material Chemical Resistance

The following table, synthesized from data for morpholine and related compounds, provides guidance on glove selection. An on-site test for your specific operational conditions is always the gold standard.[5]

Glove MaterialResistance RatingCausality and Field Notes
Butyl Rubber VG (Very Good)Offers excellent protection against a wide variety of chemicals, including the morpholine component.[6] Recommended for extended handling.
Nitrile Rubber VG (Very Good)Provides strong, general-purpose chemical resistance and is a reliable choice for incidental splash protection and routine handling.[6][7][8]
Neoprene VG (Very Good)Another excellent choice, offering robust resistance similar to Butyl and Nitrile.[6][8]
Natural Latex F (Fair) to P (Poor)Not recommended. Latex shows poor resistance to many organic compounds and can cause allergic reactions.[6]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures the waste is accepted by a licensed disposal facility.

Experimental Protocol: Waste Container Preparation and Labeling

  • Designate as Hazardous: From the moment it is deemed waste, this compound must be classified as hazardous. Never dispose of it in regular trash or down the drain.[2]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is free from damage and has a secure, leak-proof screw cap.[2][4][9] Ensure the container material will not react with the carbamate.

  • Affix a Hazardous Waste Label: The container must be labeled immediately. According to EPA regulations, the label must include:[10]

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Irritant," "Handle with Caution").

    • The date accumulation started.

  • Segregate from Incompatibles: Store the waste container away from strong acids and oxidizing agents to prevent accidental reactions.[9]

On-Site Storage: The Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must establish an SAA. This is a designated area at or near the point of waste generation that is under the direct control of laboratory personnel.[9][10]

Operational Plan: Managing Waste in the SAA

  • Location: The SAA must be located in the same room or area where the waste is generated, ideally within line of sight.[10]

  • Containment: Keep the waste container securely capped at all times, except when adding waste.[9] Place the primary container within a larger, secondary containment bin to mitigate spills.

  • Volume and Time Limits: Do not overfill the container; leave at least 10% headspace for expansion.[4] Be aware of your institution's and state's limits for how long waste can be stored in an SAA (often up to one year for partially filled containers).[9] Once a container is full, it must be moved to the central accumulation area within three days.[9]

Final Disposal: The Professional Pathway

The ultimate disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company.

Logistical Plan: Arranging for Final Disposal

  • Engage a Vendor: Your institution's Environmental Health & Safety (EH&S) office will have an established relationship with a certified waste broker or Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Waste Profile: The vendor will require a profile of the waste stream. Your accurate labeling and knowledge of the compound are crucial for this step.

  • Scheduled Pickup: Coordinate with your EH&S office to have the full, sealed, and properly labeled waste container collected by the vendor for transport and final disposal.

  • Primary Disposal Method: The most common and environmentally sound method for this type of organic waste is high-temperature incineration at a facility with the proper permits and emission controls.

  • Alternative Consideration (Advanced Users Only): For some carbamate pesticides, the EPA has noted that chemical degradation via alkaline hydrolysis can be an effective pre-treatment.[12] This involves reacting the carbamate with a strong base like sodium hydroxide to break it down into less toxic components. This procedure should not be attempted unless you have a validated protocol, specific EH&S approval, and the means to properly handle and dispose of the resulting basic waste stream. For most research labs, direct disposal via a vendor is the safer and more compliant option.

Emergency Procedures: Managing Spills

Even with careful handling, spills can occur.

Procedural Guidance: Small Spill Cleanup

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Absorb: If the compound is a solid, carefully sweep it up to avoid creating dust and place it into your hazardous waste container.[3][13] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials (wipes, gloves) into the hazardous waste container.

  • Report: Inform your lab supervisor and EH&S office of the incident.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate assess Hazard Assessment: Treat as Hazardous Carbamate Waste start->assess ppe Don Correct PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat assess->ppe contain Segregate & Contain in Labeled, Compatible Container ppe->contain storage Store in Designated SAA (Satellite Accumulation Area) contain->storage spill_check Spill Occurs? storage->spill_check spill_proc Follow Spill Cleanup Protocol (See Section 6) spill_check->spill_proc Yes full_check Container Full? spill_check->full_check No spill_proc->storage full_check->storage No contact_ehs Contact EH&S for Pickup full_check->contact_ehs Yes vendor_disposal Licensed Vendor Disposal (High-Temp Incineration) contact_ehs->vendor_disposal end Disposal Complete Documentation Filed vendor_disposal->end

Caption: Decision workflow for safe chemical disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to distill complex safety data into actionable, field-proven guidance that empowers researchers to work safely and effectively.

Hazard Assessment: A Synthesis of Structural Analog Data

This compound (CAS No. 173341-02-1) is a molecule that combines the functionalities of a carbamate and a morpholine derivative. An analysis of safety data for related compounds provides a solid foundation for our risk assessment.

  • Carbamate Moiety: Carbamates as a class of compounds can exhibit a range of toxicological profiles. Some are known to be cholinesterase inhibitors, although this is more common in insecticidal carbamates. More relevant to laboratory handling of research chemicals are potential hazards such as skin sensitization and eye irritation. For instance, Butyl carbamate is known to potentially cause allergic skin reactions and serious eye damage.[1]

  • Morpholine Moiety: Morpholine is a well-characterized chemical with a more acute hazard profile. It is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[2][3][4] It is also harmful if swallowed or inhaled.[2][4]

Based on the available data for the racemic mixture or unspecified stereoisomer of tert-Butyl (morpholin-2-ylmethyl)carbamate, the following hazard statements are noted:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[5]

Given these potential hazards, a cautious and comprehensive approach to PPE is warranted.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. The rationale for each piece of equipment is grounded in the potential hazards identified from structurally similar compounds.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes of the chemical which can cause serious eye irritation or damage, a known hazard for both carbamates and morpholine derivatives.[1][6][7]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected for integrity before each use. - Lab Coat: A flame-resistant lab coat. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.Prevents skin contact, which can lead to irritation or allergic reactions, and protects against the corrosive potential of the morpholine moiety.[1][2][8] Contaminated work clothing should not be allowed out of the workplace.[1]
Respiratory Protection Typically not required when handling small quantities in a well-ventilated laboratory fume hood. If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Mitigates the risk of inhaling vapors or aerosols, which can cause respiratory irritation.[5][9] Engineering controls like fume hoods are the primary means of exposure control.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring reproducible results. The following protocol outlines the safe handling of this compound in a laboratory setting.

Pre-Operational Checklist:
  • Risk Assessment: Conduct a task-specific risk assessment before beginning any new procedure.

  • Fume Hood Verification: Ensure the laboratory fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection: Inspect all PPE for damage or contamination before donning.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

Handling Procedure:
  • Don PPE: Put on all required PPE as outlined in the table above.

  • Work in a Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood.

  • Dispensing: When transferring the chemical, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust or aerosols.

  • Spill Containment: Keep a spill kit readily available. In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10]

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Carefully remove and dispose of gloves in the appropriate waste container. Wash hands thoroughly with soap and water.[1]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Function prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Dispense Chemical Carefully handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][6] Do not empty into drains.[10][11]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, should be considered contaminated. These materials should be placed in a designated, sealed hazardous waste container for disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors. This commitment to safety is the bedrock of innovative and responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.